m-PEG24-Mal
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H106N2O27/c1-62-8-9-64-12-13-66-16-17-68-20-21-70-24-25-72-28-29-74-32-33-76-36-37-78-40-41-80-44-45-82-48-49-84-52-53-85-51-50-83-47-46-81-43-42-79-39-38-77-35-34-75-31-30-73-27-26-71-23-22-69-19-18-67-15-14-65-11-10-63-7-5-57-54(59)4-6-58-55(60)2-3-56(58)61/h2-3H,4-53H2,1H3,(H,57,59) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWFNZIEAPTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H106N2O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the m-PEG24-Maleimide Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical mechanism, kinetics, and practical application of the reaction between methoxy-poly(ethylene glycol) with a 24-unit PEG chain and a maleimide functional group (m-PEG24-Mal) with thiol-containing molecules. This reaction is a cornerstone of bioconjugation, enabling the precise, covalent linkage of PEG moieties to proteins, peptides, and other biomolecules, thereby enhancing their therapeutic properties.
Core Reaction Mechanism: Thiol-Michael Addition
The fundamental reaction between a maleimide and a thiol is a Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this specific case, the deprotonated thiol (thiolate anion) acts as the nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly efficient and proceeds readily under mild, physiological conditions without the need for catalysts, forming a stable thioether bond.[1][2]
The reaction is highly chemoselective for thiols within a specific pH range.[1] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[1] This selectivity is crucial for the site-specific modification of biomolecules, particularly at cysteine residues.
dot
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG24-Maleimide
For the Researcher, Scientist, and Drug Development Professional: An In-depth Examination of m-PEG24-Maleimide Solubility in Aqueous Buffers.
The conjugation of therapeutic molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery. The m-PEG24-Maleimide (m-PEG24-Mal) linker is a valuable tool in this field, offering a discrete PEG length and a reactive maleimide group for specific bioconjugation to thiol-containing molecules. A critical parameter for its effective use is its solubility in aqueous buffers, which directly impacts reaction efficiency, formulation, and the overall biopharmaceutical profile of the resulting conjugate. This guide provides a comprehensive overview of the factors influencing this compound solubility and a detailed protocol for its determination.
Understanding the Solubility of PEGylated Molecules
The hydrophilic nature of the polyethylene glycol chain is the primary driver of the aqueous solubility of this compound.[1][][3] This property is often leveraged to enhance the solubility of hydrophobic drugs and proteins.[][3] While the PEG backbone confers excellent water solubility, several factors can influence the overall solubility of a PEG-maleimide conjugate in a buffered aqueous solution.
Key Factors Influencing Solubility:
-
pH: The stability of the maleimide group is pH-dependent. While the PEG chain itself is largely unaffected by pH in the typical biological range, the maleimide group can undergo hydrolysis at pH values above 7.5. This hydrolysis can impact the overall solubility characteristics of the molecule. For efficient PEGylation of sulfhydryl groups, a pH range of 6.5-7.5 is recommended.
-
Buffer Composition and Ionic Strength: The type of buffer and the concentration of salts can influence the hydration shell around the PEG molecule, a phenomenon known as the "salting-out" effect at high salt concentrations. Conversely, certain salts can enhance solubility at lower concentrations. The choice of buffer (e.g., phosphate-buffered saline (PBS), Tris, MES) should be guided by the specific application and the stability requirements of the molecule it will be conjugated to.
-
Temperature: Temperature can affect solubility, although for many PEG derivatives, this effect is less pronounced within typical laboratory temperature ranges. However, it is a parameter that should be controlled and recorded during solubility assessments.
-
Concentration: As with any solute, there is a saturation point beyond which this compound will no longer dissolve. Determining this saturation solubility is crucial for preparing stock solutions and for designing conjugation reactions.
Quantitative Assessment of this compound Solubility
| Buffer System | pH | Temperature (°C) | Ionic Strength (mM) | Maximum Solubility (mg/mL) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 150 | ||
| Tris Buffer | 7.0 | 25 | 50 | ||
| Tris Buffer | 8.0 | 25 | 50 | ||
| MES Buffer | 6.5 | 25 | 50 | ||
| Deionized Water | N/A | 25 | 0 |
Experimental Protocol: Determining the Aqueous Solubility of this compound
The following protocol outlines a robust method for determining the saturation solubility of this compound in a given aqueous buffer. This method is based on the principle of creating a supersaturated solution and then allowing it to equilibrate, after which the concentration of the dissolved solute in the supernatant is measured.
Materials:
-
m-PEG24-Maleimide (solid)
-
Selected aqueous buffers (e.g., PBS, Tris, MES)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining a constant temperature
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation of a Slurry:
-
Accurately weigh a known excess amount of this compound (e.g., 50 mg) into a microcentrifuge tube.
-
Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the tube.
-
-
Equilibration:
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and suspension of the solid.
-
Place the tube in a thermomixer or incubator set to a constant temperature (e.g., 25 °C).
-
Incubate for a sufficient period to allow the solution to reach equilibrium (typically 24-48 hours), with intermittent gentle agitation. This ensures that the maximum amount of solute has dissolved.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tube at a high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy). A series of dilutions may be necessary to find the optimal range.
-
-
Quantification:
-
Using HPLC:
-
Develop an HPLC method capable of detecting and quantifying this compound. This will likely involve a C18 column and a mobile phase gradient of water and a suitable organic solvent (e.g., acetonitrile) with a UV detector.
-
Prepare a standard curve using known concentrations of this compound in the same buffer.
-
Inject the diluted supernatant onto the HPLC system and determine its concentration by comparing the peak area to the standard curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen buffer.
-
Prepare a standard curve by measuring the absorbance of a series of known concentrations of this compound at the λmax.
-
Measure the absorbance of the diluted supernatant and calculate its concentration using the standard curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor.
-
The resulting concentration is the saturation solubility of this compound in that specific buffer at the tested temperature. Express the solubility in mg/mL or mM.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing and understanding the solubility of m-PEG24-Maleimide, the following diagrams have been generated.
Caption: Key factors affecting the aqueous solubility of this compound.
Caption: Step-by-step workflow for determining this compound solubility.
References
The Maleimide Group in m-PEG24-Mal: A Technical Guide to Thiol-Specific Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Among the arsenal of chemical tools available, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out for its ability to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and nanoparticles. The reagent m-PEG24-Mal is a prime example of a sophisticated PEGylating agent, where the terminal maleimide group serves as the lynchpin for achieving site-specific and stable bioconjugation. This technical guide provides an in-depth examination of the critical role of the maleimide group, detailing its reaction mechanism, optimal conditions, and applications, supported by experimental protocols and quantitative data.
The this compound Reagent: Structure and Function
The this compound molecule is comprised of three key components:
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m (Methoxy): A methoxy group that "caps" one end of the PEG chain, rendering it chemically inert and preventing cross-linking.
-
PEG24: A monodisperse polyethylene glycol chain consisting of 24 ethylene glycol units. This hydrophilic polymer provides a flexible spacer that enhances the solubility and biocompatibility of the conjugated molecule, increases its hydrodynamic volume, and can shield it from proteolytic degradation and immune recognition.[1]
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Mal (Maleimide): A five-membered cyclic imide ring containing a reactive carbon-carbon double bond.[] This functional group is the reactive handle of the molecule, designed for specific covalent attachment to biomolecules.[3]
The power of this compound lies in the maleimide group's highly selective reactivity towards sulfhydryl (thiol) groups, which are naturally present in the amino acid cysteine.[]
The Core Chemistry: The Maleimide-Thiol Michael Addition
The primary role of the maleimide group is to form a stable covalent bond with a thiol-containing molecule, such as a protein or peptide, through a Michael addition reaction.
Mechanism: The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the electrophilic carbons of the maleimide's double bond. This forms a stable thioether bond, specifically a thiosuccinimide linkage. This reaction is highly efficient and can proceed rapidly under mild, physiological conditions without the need for a catalyst.
References
Applications of m-PEG24-Maleimide in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of methoxy-polyethylene glycol (24)-Maleimide (m-PEG24-Mal) in the field of proteomics. We delve into the core principles of its utility, present detailed experimental protocols, summarize key quantitative data, and provide visual representations of experimental workflows and relevant signaling pathways.
Core Principles and Applications
m-PEG24-Maleimide is a valuable chemical probe in proteomics due to the specific reactivity of its maleimide group towards the sulfhydryl (thiol) group of cysteine residues.[1] This covalent modification, known as PEGylation, offers several advantages for protein analysis:
-
Improved Solubility and Stability: The hydrophilic polyethylene glycol (PEG) chain enhances the solubility of proteins and peptides, which can be beneficial during sample preparation and analysis.[1] PEGylation can also protect proteins from proteolytic degradation.
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Quantitative Analysis of Cysteine Oxidation: this compound is extensively used to study the redox state of cysteine residues. The "PEG-switch" assay utilizes this reagent to specifically label reduced cysteines. The addition of the this compound moiety (approximately 1.24 kDa) causes a detectable mass shift in SDS-PAGE and mass spectrometry, allowing for the quantification of protein thiol oxidation.[2][3]
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Chemical Proteomics: Maleimide-containing probes are employed in chemical proteomics to enrich and identify proteins with reactive cysteines.[4] This approach can be used to profile cysteine reactivity across the proteome and identify sites of post-translational modifications.
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Mass Spectrometry Analysis: The defined mass of the this compound tag facilitates the identification and quantification of labeled peptides in mass spectrometry-based proteomics workflows.
Experimental Protocols
PEG-Switch Assay for Detecting Reversible Cysteine Oxidation
This protocol is adapted from methodologies described for determining protein cysteine thiol redox status using western blot analysis.
Materials:
-
Protein sample (cell lysate, tissue homogenate, or purified protein)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic acid (TCA)
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Acetone
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Blocking Buffer: 10% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
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N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
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m-PEG24-Maleimide (e.g., from BroadPharm, Cat. No. BP-22361)
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SDS-PAGE loading buffer
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Primary antibody against the protein of interest
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Protein Extraction and Precipitation:
-
Lyse cells or tissues in a suitable lysis buffer.
-
Precipitate proteins by adding an equal volume of 20% TCA and incubating on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with ice-cold acetone. Air-dry the pellet.
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-
Blocking of Free Thiols:
-
Resuspend the protein pellet in Blocking Buffer containing 50 mM NEM.
-
Incubate for 1 hour at room temperature with gentle agitation to block all free (reduced) cysteine residues.
-
Precipitate the proteins again with TCA and wash with acetone as described in step 1.
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-
Reduction of Reversibly Oxidized Thiols:
-
Resuspend the protein pellet in a buffer containing 10 mM DTT.
-
Incubate for 1 hour at room temperature to reduce any reversibly oxidized cysteine residues (e.g., disulfides).
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-
Labeling with m-PEG24-Maleimide:
-
Add m-PEG24-Maleimide to a final concentration of 10-20 mM.
-
Incubate for 1-2 hours at room temperature. This will label the newly reduced cysteine residues.
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-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Expected Results: Proteins with reduced cysteine residues will show a band shift corresponding to the mass of the this compound tag (approximately 1.24 kDa per labeled cysteine). The intensity of the shifted band relative to the un-shifted band can be used to quantify the extent of oxidation.
Protocol for Quantitative Cysteine Reactivity Profiling using Mass Spectrometry
This protocol outlines a general workflow for the quantitative analysis of cysteine reactivity using this compound followed by mass spectrometry.
Materials:
-
Protein sample (e.g., cell lysate)
-
Lysis/Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
m-PEG24-Maleimide
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
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C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Protein Extraction and Denaturation:
-
Lyse cells in Lysis/Denaturation Buffer.
-
Quantify protein concentration using a compatible assay (e.g., Bradford).
-
-
Labeling with m-PEG24-Maleimide:
-
Treat the protein lysate with a specific concentration of m-PEG24-Maleimide for a defined period to label reactive cysteines. The concentration and time can be varied to probe different levels of cysteine reactivity.
-
-
Reduction and Alkylation of Remaining Cysteines:
-
Reduce all remaining cysteine residues by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the newly reduced cysteines by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature. This step ensures that all cysteines are modified, preventing disulfide bond reformation.
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-
Proteolytic Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
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-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify peptides using a database search algorithm (e.g., Sequest, Mascot).
-
Search for the mass modification corresponding to m-PEG24-Maleimide on cysteine residues.
-
Quantify the relative abundance of labeled versus unlabeled peptides for each cysteine site to determine its reactivity.
Quantitative Data
The following tables summarize representative quantitative data obtained from proteomics experiments utilizing m-PEG-Maleimide reagents.
Table 1: Mass Shift of Peptides Labeled with m-PEG24-Maleimide
| Parameter | Value | Reference |
| Molecular Weight of this compound | ~1240 Da | |
| Expected Mass Shift per Labeled Cysteine | +1240 Da | Calculated |
Table 2: Cysteine Oxidation Levels in HT29 Cells Determined by Mass Spectrometry
This table presents a subset of data showing the fractional oxidation of specific cysteine residues in different cellular compartments, illustrating the type of quantitative data that can be obtained.
| Protein | Gene | Cellular Compartment | Cysteine Residue | Fractional Oxidation (%) |
| Peroxiredoxin-1 | PRDX1 | Cytoplasm | Cys52 | 25.3 |
| Peroxiredoxin-1 | PRDX1 | Cytoplasm | Cys173 | 18.9 |
| Thioredoxin | TXN | Nucleus | Cys32 | 12.1 |
| Thioredoxin | TXN | Nucleus | Cys35 | 10.5 |
| ATP synthase subunit alpha | ATP5A1 | Mitochondria | Cys244 | 15.8 |
| ATP synthase subunit alpha | ATP5A1 | Mitochondria | Cys295 | 13.2 |
| Data adapted from a study on steady-state cysteine oxidation. |
Visualizations
Experimental Workflow for Quantitative Cysteine Proteomics
Caption: Workflow for quantitative cysteine proteomics using this compound.
Signaling Pathway Modulation by Cysteine Oxidation
Caption: Redox regulation of a kinase via cysteine oxidation.
Conclusion
m-PEG24-Maleimide is a versatile and powerful tool for the study of proteins, particularly for the quantitative analysis of cysteine modifications. Its application in techniques like the PEG-switch assay and quantitative mass spectrometry has significantly advanced our understanding of redox signaling and the role of cysteine oxidation in various biological processes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of m-PEG24-Maleimide in proteomics research and drug development.
References
- 1. This compound, 88504-24-9 | BroadPharm [broadpharm.com]
- 2. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG24-Mal for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-maleimide (m-PEG24-Mal) for the surface modification of nanoparticles. It covers the fundamental principles, experimental protocols, and key applications in the fields of drug delivery, diagnostics, and nanomedicine.
Introduction to this compound
This compound is a heterobifunctional linker molecule that plays a crucial role in the advanced surface engineering of nanoparticles. It consists of a methoxy-terminated polyethylene glycol (PEG) chain with 24 repeating ethylene glycol units, and a reactive maleimide group at the other end. The PEG component, a hydrophilic and biocompatible polymer, imparts a "stealth" character to nanoparticles, reducing non-specific protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream. The maleimide group provides a highly specific reactive handle for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, antibodies, and other targeting ligands.[1] This specific reactivity allows for the controlled and oriented attachment of biomolecules to the nanoparticle surface.
The maleimide-thiol reaction is a Michael addition that proceeds efficiently under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[2] This high specificity and efficiency make maleimide-functionalized nanoparticles a versatile platform for targeted drug delivery and other biomedical applications.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in nanoparticle surface modification.
| Property | Value | Source |
| Molecular Formula | C56H106N2O27 | BroadPharm[1] |
| Molecular Weight | ~1239.5 g/mol | BroadPharm[1] |
| Appearance | White to off-white solid | BroadPharm[2] |
| Solubility | Soluble in water and most organic solvents | BroadPharm |
| Reactive Group | Maleimide | BroadPharm |
| Reactive Towards | Sulfhydryl (thiol) groups | BroadPharm |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the surface modification of nanoparticles with this compound and subsequent conjugation of a thiol-containing ligand. This protocol is a generalized procedure and may require optimization based on the specific nanoparticle system and ligand.
Materials
-
Nanoparticles with surface functional groups (e.g., amines, thiols)
-
This compound
-
Thiol-containing ligand (e.g., cysteine-terminated peptide)
-
Activation reagents (if modifying amine-functionalized nanoparticles, e.g., EDC/NHS)
-
Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4; MES buffer, pH 6.0)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., centrifugation, dialysis, size-exclusion chromatography)
Two-Step Conjugation Strategy for Amine-Functionalized Nanoparticles
This is a common strategy where the nanoparticle surface is first functionalized with a heterobifunctional PEG linker containing a maleimide group.
Step 1: Activation of Carboxyl-PEG-Maleimide (if starting with a carboxylated PEG linker to react with amine-functionalized nanoparticles)
-
Dissolve the carboxyl-PEG-maleimide linker in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add a 5-fold molar excess of N-hydroxysuccinimide (NHS) and a 2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
Step 2: Conjugation of the Activated Linker to Amine-Functionalized Nanoparticles
-
Add the activated linker solution to a suspension of the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purify the maleimide-functionalized nanoparticles by centrifugation or dialysis to remove unreacted linker and byproducts.
Step 3: Conjugation of Thiol-Containing Ligand
-
Resuspend the purified maleimide-functionalized nanoparticles in a thiol-free buffer (e.g., PBS, pH 7.2).
-
Add the thiol-containing ligand to the nanoparticle suspension. A 1.5 to 5-fold molar excess of the ligand over the maleimide groups on the nanoparticle surface is often used.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, and incubating for an additional 30 minutes.
-
Purify the final ligand-conjugated nanoparticles using an appropriate method to remove excess ligand and quenching agent.
Direct Conjugation to Thiol-Functionalized Nanoparticles
For nanoparticles that already possess surface thiol groups, a more direct approach can be used.
-
Resuspend the thiol-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 20-fold molar excess of this compound to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the PEGylated nanoparticles to remove unreacted this compound.
Characterization of this compound Modified Nanoparticles
Thorough characterization is critical to ensure the successful surface modification and to understand the properties of the resulting nanoparticles. While specific data for this compound is limited in the literature, the following table presents typical characterization data for maleimide-functionalized liposomes, which serves as a representative example.
| Parameter | Unmodified Liposomes | Maleimide-Modified Liposomes | Method | Reference |
| Particle Size (nm) | 151.27 ± 0.27 | ~150 | Dynamic Light Scattering (DLS) | |
| Zeta Potential (mV) | -32.47 ± 1.53 | -30 to -40 | DLS | |
| Entrapment Efficiency (%) | 39.93 ± 0.69 | Not significantly different | UV-Vis Spectroscopy |
Note: The data presented is for a liposomal system and may vary depending on the nanoparticle core material and the specific formulation.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Surface Modification
The following diagram illustrates the general workflow for the two-step surface modification of an amine-functionalized nanoparticle with this compound and subsequent ligand conjugation.
Caption: Workflow for surface modification of amine-functionalized nanoparticles.
Thiol-Mediated Cellular Uptake Pathway
The presence of maleimide groups on the nanoparticle surface can enhance their cellular uptake through interaction with thiol groups present on the cell surface proteins. This can trigger internalization through various endocytic pathways.
Caption: Proposed thiol-mediated cellular uptake of maleimide-functionalized nanoparticles.
Applications in Drug Development
The unique properties of this compound-modified nanoparticles make them highly attractive for various applications in drug development:
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies or peptides, these nanoparticles can be directed to specific cells or tissues, such as tumors, thereby increasing the therapeutic efficacy and reducing off-target side effects.
-
Gene Delivery: The nanoparticle surface can be modified with ligands that facilitate the delivery of nucleic acids (e.g., siRNA, miRNA) to target cells for gene silencing or editing applications.
-
Diagnostic Imaging: The covalent attachment of imaging agents (e.g., fluorescent dyes, contrast agents for MRI) allows for the development of targeted probes for disease diagnosis and monitoring.
-
Immunotherapy: Nanoparticles functionalized with immune-stimulating molecules can be used to modulate the immune response for the treatment of cancer and other diseases.
Conclusion
This compound is a versatile and powerful tool for the surface modification of nanoparticles. Its well-defined structure, biocompatibility, and specific reactivity with thiols enable the precise engineering of nanoparticle surfaces for a wide range of biomedical applications. The ability to control the surface chemistry of nanoparticles is paramount for their successful translation from the laboratory to clinical use. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and development of advanced nanoparticle-based therapeutics and diagnostics. Further research focusing on the in vivo behavior and therapeutic efficacy of nanoparticles specifically modified with this compound will continue to expand their potential in medicine.
References
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling with m-PEG24-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a cornerstone bioconjugation technique in drug development and research. This modification can significantly enhance the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. Key benefits of PEGylation include increased serum half-life due to reduced renal clearance, enhanced solubility and stability, and decreased immunogenicity and antigenicity by masking epitopes from the host immune system.[1][2]
m-PEG24-Maleimide is a specific, high-purity PEGylation reagent designed for the site-specific modification of proteins at cysteine residues.[3][4] It features a methoxy-capped polyethylene glycol chain of 24 units, which is hydrophilic, and a maleimide group at the other end that reacts specifically with the free sulfhydryl (thiol) groups of cysteine residues.[4] This targeted approach allows for the production of more homogeneous and well-defined protein-PEG conjugates compared to less specific methods that target other amino acid residues like lysine.
These application notes provide a comprehensive guide to the use of m-PEG24-Maleimide for protein labeling, including detailed experimental protocols, data presentation, and visualization of the underlying processes.
Principle of the Method
The labeling of proteins with m-PEG24-Maleimide is based on the highly specific and efficient Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction proceeds readily at a neutral to slightly acidic pH range (6.5-7.5) to form a stable, covalent thioether bond. The specificity of this reaction is a major advantage, as cysteine residues are often less abundant on the protein surface than other reactive residues, allowing for targeted labeling.
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation. Reagents such as TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose as they are effective and generally do not interfere with the subsequent maleimide reaction.
The general workflow for protein labeling with m-PEG24-Maleimide involves several key stages: protein preparation (including reduction of disulfide bonds if necessary), reaction with the m-PEG24-Maleimide reagent, and purification of the resulting PEGylated protein conjugate.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| m-PEG24-Maleimide | BroadPharm | BP-22750 |
| Protein of Interest (with accessible cysteine) | - | - |
| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) | Thermo Fisher Scientific | 20490 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89882 |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | UFC801024 |
| SDS-PAGE Gels and Buffers | Bio-Rad | - |
| Size-Exclusion Chromatography (SEC) Column | Agilent | PL1180-5350 |
| Mass Spectrometer (e.g., Q-TOF) | Agilent/Waters | - |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in a conjugation buffer such as Phosphate-Buffered Saline (PBS) at a pH of 6.5-7.5. The optimal protein concentration is typically between 1-10 mg/mL. Ensure the buffer is free of any thiol-containing compounds.
-
m-PEG24-Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of m-PEG24-Maleimide in anhydrous DMSO. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
-
TCEP Stock Solution (if required): Prepare a 0.5 M stock solution of TCEP in a suitable buffer (e.g., PBS).
Protocol 2: Reduction of Protein Disulfide Bonds (if necessary)
-
To the protein solution, add the TCEP stock solution to a final concentration of 1-5 mM (a 10- to 50-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
Protocol 3: Protein Labeling with m-PEG24-Maleimide
-
Add a 10- to 20-fold molar excess of the m-PEG24-Maleimide stock solution to the prepared protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
(Optional) Quenching the Reaction: To stop the labeling reaction, a quenching reagent such as a low molecular weight thiol (e.g., cysteine or 2-mercaptoethanol) can be added to a final concentration of 10-20 mM to react with any excess m-PEG24-Maleimide. Incubate for an additional 30 minutes at room temperature.
Protocol 4: Purification of the PEGylated Protein
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted m-PEG24-Maleimide and any quenching reagents. Equilibrate the SEC column with the desired storage buffer and apply the reaction mixture. Collect the fractions corresponding to the PEGylated protein.
-
Dialysis/Tangential Flow Filtration (TFF): For larger volumes, dialysis or TFF against a suitable storage buffer can be used to remove unreacted reagents.
Characterization of the PEGylated Protein
The successful conjugation of m-PEG24-Maleimide to the protein can be confirmed and quantified using several analytical techniques:
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |
| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation state of the conjugate. | A shift to an earlier elution time for the PEGylated protein, indicating an increased hydrodynamic radius. |
| Reversed-Phase HPLC (RP-HPLC) | To separate the PEGylated protein from the unmodified protein and determine the degree of labeling. | The PEGylated protein will have a different retention time than the unmodified protein. The ratio of peak areas can be used to estimate labeling efficiency. |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the PEG moiety and determine the precise mass of the conjugate. | The mass spectrum will show an increase in mass corresponding to the molecular weight of the m-PEG24-Maleimide (approximately 1239.5 Da). |
| Activity Assay | To determine the biological activity of the protein after PEGylation. | The activity may be retained, reduced, or enhanced depending on the site of PEGylation. |
Quantitative Data Summary
The following table provides a hypothetical example of the characterization data for a model protein (e.g., a therapeutic antibody fragment) before and after labeling with m-PEG24-Maleimide.
| Parameter | Unmodified Protein | PEGylated Protein |
| Apparent Molecular Weight (SDS-PAGE) | ~25 kDa | ~28-30 kDa |
| Elution Volume (SEC) | 12.5 mL | 11.2 mL |
| Mass (Mass Spectrometry) | 25,000 Da | 26,240 Da |
| Labeling Efficiency (RP-HPLC) | - | >90% |
| Biological Activity (e.g., IC50) | 10 nM | 12 nM |
Visualizations
Signaling Pathway/Reaction Mechanism
References
Step-by-Step Guide to m-PEG24-Mal Conjugation: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of methoxy-polyethylene glycol-maleimide (m-PEG24-Mal), a critical tool in bioconjugation for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. The maleimide group's specific reactivity with thiol groups allows for precise, site-specific modification, while the PEG component improves solubility, stability, and pharmacokinetic profiles.[1][]
Introduction to this compound Conjugation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy in drug development to improve the pharmacological properties of therapeutic molecules.[3] this compound is a heterobifunctional linker comprising a methoxy-capped PEG chain of 24 ethylene glycol units and a maleimide functional group.[4] The maleimide group selectively reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, through a Michael addition reaction to form a stable thioether bond.[5] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biomolecules.
The hydrophilic PEG spacer enhances the aqueous solubility of the target molecule, can reduce immunogenicity, and increases the hydrodynamic volume, which in turn can prolong circulation half-life by reducing renal clearance. Applications of this compound conjugation are diverse, ranging from protein and peptide PEGylation for therapeutic use to the development of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles for targeted drug delivery.
The Thiol-Maleimide Reaction: Mechanism and Considerations
The core of this compound conjugation is the reaction between the maleimide double bond and a thiol group. This reaction is a Michael addition, where the thiol acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring.
Key Considerations:
-
pH: The reaction is most efficient and specific at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it non-reactive, and reaction with primary amines may also occur.
-
Thiol Availability: The target molecule must have a free (reduced) thiol group. Disulfide bonds within proteins must be reduced to free thiols prior to conjugation.
-
Side Reactions: A potential side reaction is the thiazine rearrangement, which can occur with unprotected N-terminal cysteines.
-
Reversibility: While generally considered stable, the thioether bond can undergo a retro-Michael reaction, particularly at higher pH.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a thiol-containing protein with this compound.
Materials and Reagents
-
Thiol-containing protein or peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) columns.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometry (MS).
Workflow for this compound Conjugation
The following diagram illustrates the general workflow for this compound conjugation.
Caption: General workflow for this compound conjugation.
Step-by-Step Protocol
Step 1: Preparation of Reagents
-
Protein Solution: Dissolve the thiol-containing protein in degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL. Degassing the buffer is crucial to prevent re-oxidation of thiols.
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
Step 2: Reduction of Disulfide Bonds (Optional)
If the protein's thiol groups are present as disulfide bonds, they must be reduced.
-
Add a 10-100 fold molar excess of TCEP to the protein solution. TCEP is preferred as it does not need to be removed before conjugation.
-
Incubate for 20-30 minutes at room temperature.
-
If using DTT, it must be removed by dialysis or a desalting column before adding the this compound, as it also contains a thiol group.
Step 3: Conjugation Reaction
-
Add the this compound stock solution to the protein solution while gently stirring. The molar ratio of this compound to protein should be optimized, but a starting point of 10-20 fold molar excess of PEG is recommended.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Step 4: Purification of the PEGylated Conjugate
Excess this compound and any unreacted protein must be removed. Several chromatographic techniques can be employed for purification.
-
Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated conjugate from the smaller, unreacted PEG reagent and native protein.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the un-PEGylated protein.
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins, often as a polishing step after IEX.
-
Reverse Phase Chromatography (RP-HPLC): Useful for analytical scale separation and identification of PEGylation sites.
Step 5: Characterization of the Conjugate
The purified conjugate should be characterized to determine the degree of PEGylation and confirm its identity and purity.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight due to PEGylation. The PEGylated protein will migrate slower than the native protein.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides an accurate molecular weight of the conjugate, confirming the number of PEG chains attached.
-
UV-Vis Spectroscopy: Can be used to determine protein concentration.
-
HPLC Analysis (SEC, IEX, RP-HPLC): To assess the purity of the conjugate and quantify the different PEGylated species.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for this compound conjugation. These values should be optimized for each specific application.
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |
| This compound:Protein Molar Ratio | 10:1 to 20:1 | To drive the reaction to completion. |
| pH | 6.5 - 7.5 | For optimal thiol-maleimide reaction specificity. |
| Reaction Time | 2 hours at RT or overnight at 4°C | To allow for sufficient reaction completion. |
| TCEP Molar Excess (for reduction) | 10-100x | To ensure complete reduction of disulfide bonds. |
| Conjugation Efficiency | 58% - 84% (example values) | Varies depending on the protein and reaction conditions. |
Signaling Pathways and Applications
This compound conjugated biomolecules are utilized in various therapeutic areas. For instance, in oncology, PEGylated proteins can have an extended half-life, leading to sustained drug exposure at the tumor site. The diagram below illustrates a simplified logical relationship in the application of PEGylated therapeutics.
Caption: Pharmacological advantages of PEGylation.
Storage and Stability
For optimal results, it is recommended to use the purified conjugate immediately. If necessary, the conjugate solution can be stored at 2-8°C for up to one week, protected from light. For long-term storage, the addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can prevent denaturation and microbial growth. Alternatively, adding 50% glycerol allows for storage at -20°C for up to a year.
Conclusion
The this compound conjugation chemistry provides a robust and versatile method for the site-specific modification of biomolecules. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively synthesize and purify PEGylated conjugates for a wide range of applications in research and drug development. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for ensuring the desired therapeutic outcome.
References
Application Notes and Protocols for Calculating Molar Excess of m-PEG24-Mal in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG24-Mal (methoxy-polyethylene glycol with a terminal maleimide group, 24 PEG units) for the covalent modification of thiol-containing molecules such as proteins, peptides, and small molecules. This document outlines the key considerations for determining the optimal molar excess of the PEGylating agent, detailed experimental protocols, and factors that influence conjugation efficiency.
Introduction to this compound Conjugation
This compound is a hydrophilic PEGylation reagent that reacts specifically with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This process, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation include increased solubility, extended circulating half-life, reduced immunogenicity, and protection from proteolytic degradation.
The maleimide group of this compound is highly reactive towards thiols within a specific pH range, making it a valuable tool for site-specific modification. The 24-unit polyethylene glycol chain provides a balance of hydrophilicity and spacer length, which can help to mitigate steric hindrance and improve the biophysical properties of the conjugate.
Calculating Molar Excess: Key Considerations
The molar excess of this compound relative to the thiol-containing molecule is a critical parameter that directly impacts conjugation efficiency, product yield, and the potential for side reactions. While a general guideline is to use a 10- to 20-fold molar excess of the PEG-maleimide reagent, the optimal ratio is highly dependent on the specific characteristics of the molecule being conjugated.[1][2][3][4]
Factors Influencing the Optimal Molar Excess:
-
Steric Hindrance: The accessibility of the thiol group is a major determinant of conjugation efficiency. For large, globular proteins or molecules where the thiol is partially buried, a higher molar excess of this compound may be required to drive the reaction to completion. Conversely, for small peptides with an exposed thiol, a lower molar excess may be sufficient.
-
Reactivity of the Thiol: The local chemical environment of the sulfhydryl group can influence its nucleophilicity and, consequently, its reaction rate with the maleimide.
-
Concentration of Reactants: The kinetics of the conjugation reaction are concentration-dependent. More dilute reaction conditions may necessitate a higher molar excess of the PEGylating agent to achieve a desirable reaction rate.
-
Reaction Time and Temperature: Longer reaction times or elevated temperatures can increase the extent of conjugation, but may also lead to degradation of the reactants or the conjugate. These parameters should be optimized in conjunction with the molar excess.
-
pH of the Reaction Buffer: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, at higher pH, the maleimide can react with primary amines (e.g., lysine residues), leading to a loss of specificity.
Quantitative Data on Molar Excess and Conjugation Efficiency
The following tables summarize quantitative data from studies that have investigated the impact of molar excess on the efficiency of maleimide-PEG conjugation to various molecules.
| Molecule Type | Thiol-Containing Molecule | Molar Excess of Maleimide-PEG to Thiol | Conjugation Efficiency (%) | Reference |
| Peptide | cRGDfK | 2:1 | 84 ± 4 | [5] |
| Nanobody | 11A4 | 5:1 | 58 ± 12 | |
| Antibody Fragment | scFv-c | 5:1 | 30 - 80 |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general framework for the conjugation of this compound to a thiol-containing protein. Optimization of specific parameters may be required for individual applications.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: If using DTT as a reducing agent, it must be removed prior to the addition of this compound.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in the conjugation buffer to create a stock solution (e.g., 10-20 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the this compound solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a 2- to 5-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to determine the degree of PEGylation and purity.
-
Protocol for Optimizing Molar Excess
To determine the optimal molar excess of this compound for a specific application, a series of small-scale trial reactions should be performed.
Procedure:
-
Set up a series of parallel reactions with a fixed concentration of the thiol-containing molecule.
-
Vary the molar excess of this compound in each reaction (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).
-
Follow the general conjugation protocol as described above.
-
After purification, analyze the products from each reaction to determine the conjugation efficiency and the presence of any side products or aggregation.
-
Select the molar excess that provides the highest yield of the desired conjugate with minimal side products.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Signaling Pathway Modulation by PEGylation
PEGylation can modulate the interaction of a therapeutic protein with its cell surface receptor, thereby affecting downstream signaling. The PEG moiety can sterically hinder the binding of the protein to its receptor, or it can alter the pharmacokinetics of the protein, leading to a sustained but potentially attenuated signal.
Caption: Impact of PEGylation on receptor-ligand interaction.
References
Application Notes and Protocols for m-PEG24-Maleimide Bioconjugation with Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptide-based pharmaceuticals. This process can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life. m-PEG24-Maleimide is a specific PEGylation reagent that features a methoxy-terminated polyethylene glycol chain of 24 units linked to a maleimide functional group.[1] The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues within a peptide, forming a stable thioether bond under mild physiological conditions.[2][] This targeted conjugation allows for precise, site-specific modification of peptides, which is crucial for preserving their biological activity.
This document provides detailed application notes and experimental protocols for the bioconjugation of m-PEG24-Maleimide to cysteine-containing peptides, intended for researchers, scientists, and professionals in the field of drug development.
Reaction Mechanism and Considerations
The bioconjugation of m-PEG24-Maleimide to a peptide is based on the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction is highly efficient and proceeds optimally at a pH range of 6.5-7.5. At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable succinimidyl thioether linkage.
Key Considerations:
-
pH Control: Maintaining the pH between 6.5 and 7.5 is critical for the selectivity of the thiol-maleimide reaction. At higher pH values, the maleimide group can also react with amine groups (e.g., lysine residues or the N-terminus), leading to non-specific conjugation.
-
Disulfide Bond Reduction: Peptides containing cysteine residues may form intramolecular or intermolecular disulfide bonds. Since maleimides do not react with disulfides, it is essential to reduce these bonds to free the thiol groups prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not need to be removed before the conjugation step.
-
Side Reactions: A potential side reaction is the formation of a thiazine derivative, which can occur if the cysteine is at the N-terminus of the peptide. This rearrangement is more prevalent at neutral to basic pH and can be minimized by performing the conjugation at a slightly acidic pH (around 6.5) or by acetylating the N-terminal amine.
-
Stability of the Conjugate: While the thioether bond is generally stable, the succinimide ring can undergo hydrolysis, which can in some cases be beneficial as it prevents the retro-Michael reaction that could lead to deconjugation. However, under certain in vivo conditions with high concentrations of thiols like glutathione, a thiol-exchange reaction can occur, potentially leading to the loss of the PEG chain.
Experimental Protocols
Protocol 1: Reduction of Peptide Disulfide Bonds
This protocol describes the reduction of disulfide bonds in a cysteine-containing peptide prior to conjugation with m-PEG24-Maleimide.
Materials:
-
Cysteine-containing peptide
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-100 fold molar excess of TCEP solution to the peptide solution.
-
Flush the reaction vial with an inert gas, seal it tightly, and incubate for 20-30 minutes at room temperature.
-
The peptide solution is now ready for the conjugation reaction.
Protocol 2: Conjugation of m-PEG24-Maleimide to the Peptide
This protocol details the conjugation of the reduced peptide with m-PEG24-Maleimide.
Materials:
-
Reduced peptide solution (from Protocol 1)
-
m-PEG24-Maleimide
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare a stock solution of m-PEG24-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add the m-PEG24-Maleimide stock solution to the reduced peptide solution. A 10-20 fold molar excess of the PEG reagent over the peptide is recommended as a starting point.
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or vortexing.
-
After the incubation, the reaction mixture is ready for purification.
Protocol 3: Purification and Characterization of the PEGylated Peptide
This protocol outlines the purification of the m-PEG24-peptide conjugate and its subsequent characterization.
Materials:
-
Conjugation reaction mixture
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC), Fast Protein Liquid Chromatography (FPLC), or gel filtration columns)
-
Appropriate buffers for the chosen purification method
-
Characterization instruments (e.g., Mass Spectrometer (MS), SDS-PAGE)
Procedure:
-
Purification:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagent.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both purification and analysis, providing good separation of the conjugate from unreacted starting materials.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be effective if the PEGylation alters the overall charge of the peptide.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the successful conjugation and determine the molecular weight of the final product.
-
SDS-PAGE: Analyze the increase in molecular weight of the peptide after PEGylation.
-
HPLC Analysis: Assess the purity of the final conjugate.
-
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction selectivity. | |
| > 7.5 | Increased reactivity with amines. | ||
| Molar Ratio (PEG:Peptide) | 2:1 | 84 ± 4% conjugation efficiency with cRGDfK peptide after 30 min. | |
| 5:1 | 58 ± 12% reaction efficiency with 11A4 nanobody after 2 hours. | ||
| 10:1 - 20:1 | Recommended starting range for general protein labeling. | ||
| Reaction Time | 30 minutes | Sufficient for high efficiency with some peptides. | |
| 2 hours - Overnight | Common incubation times for ensuring complete reaction. | ||
| Conjugate Stability | In presence of 1 mM Glutathione (GSH) | ~70% of maleimide-PEG conjugate remained after 7 days at 37°C. |
Visualizations
Caption: Workflow for m-PEG24-Maleimide bioconjugation with peptides.
Caption: Thiol-Maleimide reaction mechanism.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using m-PEG24-Mal
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] The linker connecting these two components is crucial for the ADC's success, influencing its stability, solubility, pharmacokinetics, and mechanism of drug release.[1] m-PEG24-Mal is a heterobifunctional linker containing a maleimide group and a 24-unit polyethylene glycol (PEG) spacer.[2] The maleimide group allows for specific conjugation to thiol groups, typically from cysteine residues on the antibody, while the PEG chain enhances the hydrophilicity of the ADC.[2][]
PEGylation, the attachment of PEG chains, offers several advantages in ADC development. It can improve the solubility and stability of the conjugate, reduce aggregation, and decrease immunogenicity. Furthermore, PEGylation increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life, potentially leading to greater accumulation in tumor tissue and enhanced in vivo efficacy. The this compound linker, with its defined 24-unit PEG chain, provides a discrete molecular weight, ensuring the production of more homogeneous ADCs with improved batch-to-batch reproducibility.
These application notes provide detailed protocols for the preparation and characterization of ADCs using an this compound-drug conjugate.
Experimental Workflow for ADC Preparation
Caption: General workflow for the preparation of an antibody-drug conjugate.
Protocols
Protocol 1: Antibody Reduction
This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The four interchain disulfide bonds in a human IgG1 can be reduced to yield eight available thiol groups.
Materials:
-
Monoclonal Antibody (mAb)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) with 1 mM DTPA, pH 7.4, degassed.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the degassed conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. The exact molar equivalents may need to be optimized to achieve the desired number of free sulfhydryl groups.
-
Incubate the reaction mixture at 37°C for 30-90 minutes. The incubation time and temperature may need optimization depending on the specific antibody.
-
Immediately following incubation, remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer (pH 7.0-7.5).
-
Determine the concentration of the reduced antibody using UV absorbance at 280 nm.
-
(Optional) Determine the concentration of free thiol groups by reacting with DTNB (Ellman's reagent) and measuring the absorbance at 412 nm.
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the conjugation of the this compound-activated drug to the reduced antibody. The maleimide group reacts specifically with the generated thiol groups to form a stable thioether bond.
Materials:
-
Reduced Monoclonal Antibody (from Protocol 1)
-
This compound-Drug Conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Conjugation Buffer: PBS, pH 7.0-7.5, degassed.
-
Quenching Solution: N-acetylcysteine or cysteine.
Procedure:
-
Prepare the reduced antibody to a final concentration of 2.5 mg/mL in cold, degassed conjugation buffer.
-
Dissolve the this compound-drug conjugate in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add the this compound-drug solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker to the antibody is recommended as a starting point. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or cysteine over the maleimide compound to react with any unreacted maleimide groups.
Thiol-Maleimide Conjugation Reaction
Caption: Thiol-maleimide Michael addition reaction for ADC formation.
Protocol 3: ADC Purification and Storage
Materials:
-
Quenched ADC reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column.
-
Sterile 0.2 µm filter.
Procedure:
-
Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
Concentrate the purified ADC solution using centrifugal ultrafiltration if necessary.
-
Filter the final ADC solution through a 0.2 µm filter under sterile conditions.
-
For immediate use, store the conjugate solution protected from light at 2-8°C for up to one week.
-
For long-term storage, add 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol, and store protected from light at -20°C or -80°C.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG linker significantly impacts the pharmacokinetic profile of an ADC, with longer chains generally reducing clearance.
| Linker | Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017. |
Table 2: Recommended Reaction Conditions for Cysteine-Maleimide Conjugation
| Parameter | Recommended Condition | Reference |
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | |
| Molar Excess (Agent:mAb) | 10-20x | |
| Temperature | 37°C | |
| Incubation Time | 30-90 minutes | |
| Conjugation Reaction | ||
| pH | 7.0 - 7.5 | |
| Molar Excess (Linker:mAb) | 5-10x | |
| Temperature | 4°C or Room Temperature | |
| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | |
| Organic Solvent | < 10% (v/v) |
ADC Characterization
Following purification, the ADC must be thoroughly characterized to ensure quality and consistency.
ADC Characterization Workflow
Caption: Logical workflow for the physicochemical characterization of an ADC.
Methods for ADC Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drugs, allowing for the determination of the DAR distribution.
-
UV-Vis Spectroscopy: The DAR can be calculated by measuring the absorbance at 280 nm (for the protein) and at the wavelength of maximum absorbance for the drug.
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR calculation.
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the level of aggregation, which can impact efficacy and safety.
-
-
Identity and Integrity:
-
Mass Spectrometry (MS): Confirms the covalent attachment of the drug-linker to the antibody and verifies the overall integrity of the conjugate.
-
-
Residual Free Drug:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is used to quantify the amount of unconjugated (free) drug-linker remaining in the final ADC product.
-
References
Application Notes and Protocols for Optimal Labeling with m-PEG24-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG24-Maleimide is a thiol-reactive polyethylene glycol (PEG) reagent commonly utilized in bioconjugation to covalently attach a 24-unit PEG chain to proteins, peptides, and other biomolecules containing free sulfhydryl groups. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity. The maleimide group specifically reacts with the thiol group of a cysteine residue to form a stable thioether bond. Optimizing the reaction conditions is crucial for achieving high labeling efficiency and ensuring the quality and efficacy of the resulting conjugate.
These application notes provide a comprehensive guide to the reaction conditions for optimal labeling with m-PEG24-Maleimide, detailed experimental protocols, and methods for the purification and characterization of the PEGylated product.
Reaction Principle
The core of the labeling reaction is the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is highly specific for thiols within the optimal pH range.
Key Reaction Parameters and Optimization
The efficiency and specificity of the m-PEG24-Maleimide conjugation are primarily influenced by pH, the molar ratio of reactants, reaction time, and temperature.
pH
The pH of the reaction buffer is a critical factor. The reaction between a maleimide and a thiol is most efficient and specific in the pH range of 6.5 to 7.5[1][2][3]. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[1]. Above pH 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine, leading to a loss of specificity[1]. Furthermore, the maleimide ring is susceptible to hydrolysis, which increases with higher pH. Hydrolysis of the maleimide group renders it unreactive towards thiols. Therefore, maintaining the pH within the optimal range is essential for maximizing the yield of the desired thioether conjugate while minimizing side reactions.
Molar Ratio
The molar ratio of m-PEG24-Maleimide to the thiol-containing biomolecule significantly impacts the degree of labeling (DOL). A molar excess of the PEG reagent is generally used to drive the reaction to completion. The optimal molar ratio can vary depending on the specific biomolecule and the desired level of PEGylation. A 10- to 20-fold molar excess of PEG-Maleimide is often recommended for sufficient conjugation. However, for specific applications, a molar excess of up to 50-fold may be used. It is important to note that an excessively high molar ratio can increase the cost of the reaction and may complicate the purification process.
Reaction Time and Temperature
The conjugation reaction is typically carried out at room temperature (20-25°C) for 2 to 4 hours or at 4°C overnight. The lower temperature can be beneficial for sensitive proteins and can help to minimize potential side reactions. The optimal reaction time should be determined empirically for each specific system.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the key quantitative data for optimizing the labeling reaction with m-PEG24-Maleimide.
| pH | Effect on Thiol-Maleimide Reaction | Potential Side Reactions | Recommendation |
| < 6.5 | Slower reaction rate. | - | Use for controlling the reaction rate if needed. |
| 6.5 - 7.5 | Optimal reaction rate and high specificity for thiols. | Minimal. | Recommended range for most applications. |
| > 7.5 | Increased rate of maleimide hydrolysis. | Reaction with primary amines (e.g., lysine) becomes significant. | Avoid unless specific circumstances require it. |
Table 1: Effect of pH on m-PEG24-Maleimide Labeling.
| Molar Ratio (m-PEG24-Mal : Thiol) | Typical Labeling Efficiency | Considerations |
| 1:1 - 5:1 | Low to moderate. | May be sufficient for some applications and can minimize the need for extensive purification. An optimal ratio of 2:1 was found for a peptide conjugation. |
| 5:1 - 20:1 | Generally sufficient for high labeling efficiency. | A good starting range for optimization. A 5:1 ratio was found to be sufficient for scFv conjugation, with no significant increase in efficiency at higher ratios. |
| 20:1 - 60:1 | High to very high. | May be necessary for less reactive thiols or to achieve a very high degree of labeling. A ratio of 20:1 was chosen for optimal conjugation of a bispecific antibody. |
Table 2: Effect of Molar Ratio on Labeling Efficiency.
| Temperature (°C) | Reaction Time | Considerations |
| 4 | Overnight (12-16 hours) | Recommended for sensitive proteins to maintain their stability and activity. Minimizes side reactions. |
| 20 - 25 (Room Temp) | 2 - 4 hours | Faster reaction time. Suitable for robust proteins. |
| 37 | Shorter (e.g., 1-2 hours) | Increased reaction rate, but also a significantly higher rate of maleimide hydrolysis. Generally not recommended unless necessary. |
Table 3: Effect of Temperature and Time on Labeling Reaction.
Experimental Protocols
Protocol 1: General Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for the PEGylation of a protein with a free cysteine residue using m-PEG24-Maleimide.
Materials:
-
Thiol-containing protein
-
m-PEG24-Maleimide
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2, or 100 mM phosphate buffer, pH 7.2, containing 150 mM NaCl and 1 mM EDTA. (EDTA is included to chelate trace metal ions that can catalyze the oxidation of thiols).
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Purification column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200).
-
Quenching reagent: L-cysteine or 2-mercaptoethanol.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent, as it contains a free thiol.
-
-
m-PEG24-Maleimide Solution Preparation:
-
Immediately before use, dissolve the m-PEG24-Maleimide in the Reaction Buffer to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the m-PEG24-Maleimide solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a 2 to 5-fold molar excess of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, over the initial amount of m-PEG24-Maleimide. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted m-PEG24-Maleimide and quenching reagent using a pre-equilibrated SEC column.
-
Elute the protein with an appropriate buffer (e.g., PBS).
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate (see Characterization section below).
-
Protocol 2: Site-Specific Labeling of a Monoclonal Antibody (mAb)
This protocol describes the site-specific PEGylation of a monoclonal antibody with an engineered cysteine residue.
Materials:
-
Monoclonal antibody with an engineered free cysteine.
-
m-PEG24-Maleimide.
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0.
-
Reducing Agent: TCEP.
-
Purification: SEC-HPLC system with a suitable column (e.g., TSKgel G3000SWXL).
-
Mobile Phase for SEC: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5 mg/mL in Conjugation Buffer.
-
Add a 5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds and expose the engineered cysteine.
-
-
Buffer Exchange:
-
Remove the excess TCEP by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column or tangential flow filtration.
-
-
PEGylation Reaction:
-
Immediately after buffer exchange, add a 10-fold molar excess of freshly prepared m-PEG24-Maleimide solution (in Conjugation Buffer) to the reduced antibody.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Purification by SEC-HPLC:
-
Inject the reaction mixture onto the SEC-HPLC system.
-
Elute with the Mobile Phase at a flow rate of 1 mL/min.
-
Collect the fractions corresponding to the PEGylated mAb, which will elute earlier than the unconjugated mAb due to its larger hydrodynamic radius.
-
-
Analysis and Characterization:
-
Analyze the collected fractions by SDS-PAGE and Mass Spectrometry to confirm the conjugation and determine the DOL.
-
Mandatory Visualizations
Caption: General experimental workflow for m-PEG24-Maleimide labeling.
Caption: Signaling pathway of the m-PEG24-Maleimide conjugation reaction.
Purification of PEGylated Conjugates
Purification is a critical step to remove unreacted m-PEG24-Maleimide, reaction by-products, and unconjugated biomolecules.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for purifying PEGylated proteins. Due to the significant increase in hydrodynamic radius upon PEGylation, the PEGylated conjugate will elute earlier from the SEC column than the smaller, unconjugated protein.
-
Ion Exchange Chromatography (IEX): IEX can be used to separate PEGylated species from the unPEGylated protein, as the PEG chains can shield the surface charges of the protein, altering its binding to the IEX resin.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation on an HIC column.
Characterization of PEGylated Conjugates
Thorough characterization of the purified PEGylated conjugate is essential to ensure its quality and consistency.
-
Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight of the conjugate and, consequently, the degree of labeling (DOL). It can also be used to identify the site(s) of PEGylation through peptide mapping analysis.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of the PEGylation reaction. The PEGylated protein will migrate slower than the unPEGylated protein, resulting in a band shift.
-
UV/Vis Spectroscopy: The concentration of the protein can be determined by measuring the absorbance at 280 nm. If the PEG reagent has a chromophore, the DOL can be calculated from the absorbance spectrum of the conjugate.
-
HPLC Analysis: High-performance liquid chromatography, particularly SEC-HPLC, can be used to assess the purity of the conjugate and quantify the amount of aggregated species.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive m-PEG24-Maleimide due to hydrolysis. | Prepare the m-PEG24-Maleimide solution immediately before use. Store the solid reagent under dry conditions. |
| Oxidized thiol groups on the biomolecule. | Ensure the presence of a reducing agent (e.g., TCEP) during the reaction or pre-reduce the biomolecule. Degas buffers to remove dissolved oxygen. | |
| Incorrect pH of the reaction buffer. | Verify the pH of the buffer is between 6.5 and 7.5. | |
| Insufficient molar excess of m-PEG24-Maleimide. | Increase the molar ratio of the PEG reagent to the biomolecule. | |
| Non-specific Labeling | Reaction pH is too high (>7.5). | Lower the pH of the reaction buffer to the optimal range of 6.5-7.5. |
| Precipitation of the Conjugate | The PEGylated protein is less soluble under the reaction conditions. | Perform the reaction at a lower protein concentration. Screen different buffer conditions. |
| Difficulty in Purification | Similar size of PEGylated and unPEGylated protein. | Use a high-resolution SEC column. Consider alternative purification methods like IEX or HIC. |
Conclusion
Successful labeling of biomolecules with m-PEG24-Maleimide hinges on the careful control of reaction conditions. By optimizing the pH, molar ratio of reactants, and reaction time and temperature, researchers can achieve high labeling efficiency and specificity. The detailed protocols and troubleshooting guide provided in these application notes serve as a valuable resource for scientists and drug development professionals to effectively utilize m-PEG24-Maleimide in their research and development endeavors. Thorough purification and characterization of the final conjugate are paramount to ensure its quality, safety, and efficacy.
References
Application Notes and Protocols for m-PEG24-Mal Labeling of Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Site-specific PEGylation at cysteine residues using a maleimide-functionalized PEG, such as m-PEG24-Mal, offers a precise method to enhance drug stability, solubility, and circulation half-life while minimizing potential immunogenicity.[1][2][3] The maleimide group selectively reacts with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[4] This document provides detailed application notes and protocols for the labeling of cysteine residues with this compound.
Chemical Principle
The core of this labeling technique is the reaction between the maleimide group of this compound and the sulfhydryl (thiol) group of a cysteine residue. This reaction is highly specific for thiols at a neutral to slightly basic pH (6.5-7.5), proceeding rapidly to form a stable, covalent thioether linkage.[4]
Applications in Research and Drug Development
The targeted PEGylation of cysteine residues with this compound has several key applications:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of proteins, which reduces renal clearance and extends the circulating half-life in the body. This can lead to less frequent dosing for patients.
-
Enhanced Stability: The PEG chain can protect the protein from proteolytic degradation, increasing its stability in biological fluids.
-
Increased Solubility: this compound is a hydrophilic molecule that can increase the solubility of hydrophobic proteins or peptides, preventing aggregation.
-
Reduced Immunogenicity: The PEG molecule can mask epitopes on the protein surface, reducing its recognition by the immune system and minimizing the risk of an immune response.
-
Targeted Drug Delivery: In the context of antibody-drug conjugates (ADCs), PEG linkers can be used to attach cytotoxic drugs to antibodies, facilitating targeted delivery to cancer cells.
Quantitative Data Summary
The following table summarizes quantitative data from studies involving cysteine-specific PEGylation, demonstrating the impact on bioactivity and pharmacokinetics.
| Protein/Peptide | PEG Size (kDa) | Change in Bioactivity (EC50/IC50) | Change in Plasma Half-life | Reference |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 5 | Comparable to wild type | Up to 47-fold increase | |
| GM-CSF (A3C analog) | 10 | 78 pg/mL (vs. 48 pg/mL for WT) | Not reported in this study | |
| GM-CSF (A3C analog) | 20 | 113 pg/mL (vs. 48 pg/mL for WT) | Not reported in this study | |
| GM-CSF (A3C analog) | 40 | 300 pg/mL (vs. 48 pg/mL for WT) | Not reported in this study | |
| Glucagon-like peptide-1 (GLP-1) | 20 | Similar in vivo effects to unmodified | Significantly prolonged glucose-lowering effect | |
| Interferon α-2a | Not specified | 3-fold range between most and least active isomers | Not specified | |
| Asparaginase | Not specified | Retained pharmacologic activity | 20 hr (native) to 357 hr (PEGylated) in humans |
Experimental Protocols
Protocol 1: General Labeling of a Cysteine-Containing Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein
-
m-PEG24-Maleimide (e.g., from Thermo Fisher Scientific, AAT Bioquest)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, or other thiol-free buffer such as HEPES.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP). Note: DTT is generally not recommended as it contains a thiol group that will compete with the protein for reaction with the maleimide.
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column if necessary, although TCEP is generally compatible with maleimide chemistry.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in the conjugation buffer.
-
Add a 10- to 20-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To quench any unreacted this compound, add a 2 to 5-fold molar excess of a quenching reagent (e.g., L-cysteine) over the initial amount of this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG, unmodified protein, and quenching reagent using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. The PEGylated protein will elute earlier than the smaller, unmodified protein.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for separation.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using the characterization protocols outlined below.
-
Protocol 2: Characterization of the this compound Labeled Protein
1. SDS-PAGE Analysis:
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the increase in molecular weight of the protein after PEGylation.
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve the protein and its PEGylated form)
-
SDS-PAGE running buffer
-
2x Laemmli sample buffer
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare samples of the un-PEGylated protein (control) and the purified PEGylated protein in 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and molecular weight markers onto the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band. Note that PEGylated proteins can run anomalously on SDS-PAGE, appearing larger than their actual molecular weight.
2. HPLC Analysis:
High-performance liquid chromatography (HPLC) can be used to assess the purity and heterogeneity of the PEGylated product.
-
Reversed-Phase HPLC (RP-HPLC): Can separate the PEGylated protein from the unmodified protein based on differences in hydrophobicity.
-
Size-Exclusion HPLC (SE-HPLC): Provides a more accurate assessment of the size distribution and can separate mono-, di-, and poly-PEGylated species from the unmodified protein.
3. Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the exact mass of the PEGylated protein and determining the degree of PEGylation.
-
Electrospray Ionization (ESI-MS): Can be used to determine the molecular weight of the intact PEGylated protein.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Also provides the molecular weight of the intact conjugate.
-
Peptide Mapping: Involves digesting the PEGylated protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. This allows for the identification of the specific cysteine residue(s) that have been modified.
Potential Issues and Considerations
-
Maleimide Stability: The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. Hydrolysis of the succinimide ring in the linker can increase the stability of the conjugate.
-
Side Reactions: At higher pH values, maleimides can also react with primary amines (e.g., lysine residues), leading to non-specific labeling. Maintaining the pH between 6.5 and 7.5 is crucial to ensure thiol specificity.
-
Heterogeneity: If a protein contains multiple accessible cysteine residues, a heterogeneous mixture of PEGylated products may be formed. Site-directed mutagenesis can be used to introduce a single, reactive cysteine at a desired location for site-specific PEGylation.
Visualizations
Caption: Workflow for this compound labeling of a cysteine-containing protein.
References
- 1. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MM(PEG)24 Methyl-PEG-Maleimide Reagent | AAT Bioquest [aatbio.com]
Application Notes: m-PEG24-Maleimide in Targeted Drug Delivery Systems
Introduction
m-PEG24-Maleimide (m-PEG24-Mal) is a heterobifunctional crosslinker that plays a pivotal role in the development of advanced drug delivery systems.[1] It consists of a methoxy-capped polyethylene glycol (PEG) chain with 24 ethylene glycol units, providing a hydrophilic and flexible spacer, terminated with a maleimide group.[2] The primary utility of this compound lies in its ability to covalently conjugate to sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[3] This specific reactivity allows for the precise attachment of the PEG linker to antibodies, peptides, or other targeting ligands, creating sophisticated bioconjugates for targeted therapies.[4]
The PEG component of the linker offers several key advantages in drug delivery:
-
Increased Solubility and Stability: The hydrophilic PEG chain can improve the solubility of hydrophobic drugs and protect the conjugated protein or nanoparticle from aggregation and proteolytic degradation.
-
Reduced Immunogenicity: By creating a hydration layer, PEG can mask the therapeutic agent from the host's immune system, reducing the risk of an immune response.
-
Improved Pharmacokinetics: The steric hindrance provided by the PEG chain reduces renal clearance and recognition by the reticuloendothelial system, thereby extending the circulation half-life of the drug conjugate.
The maleimide group provides a highly selective reaction site for conjugation. It reacts specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond, a cornerstone of bioconjugation chemistry for creating antibody-drug conjugates (ADCs) and functionalizing nanoparticles.
Core Reaction: Maleimide-Thiol Conjugation
The fundamental application of this compound is based on the Michael addition reaction between the maleimide group and a thiol group. This reaction is highly efficient and specific under physiological conditions, resulting in a stable covalent thioether linkage.
Caption: Reaction of m-PEG24-Maleimide with a thiol group on a protein.
Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
This compound is frequently used as a linker in the construction of ADCs. In this application, a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG linker improves the solubility and stability of the ADC. Studies have shown that incorporating a hydrophilic PEG linker, such as a PEG24 variant, can mitigate the aggregation often caused by hydrophobic drug payloads and improve the pharmacokinetic profile of the ADC, leading to slower clearance rates.
In Vivo Stability Considerations: A critical aspect of maleimide-based ADCs is the stability of the thioether bond in vivo. The bond can undergo a retro-Michael reaction, especially in the presence of endogenous thiols like albumin and glutathione, leading to premature drug release and potential off-target toxicity. Research has shown that the stability of this linkage can be significantly enhanced by promoting the hydrolysis of the succinimide ring in the linker, which forms a stable, ring-opened structure that is resistant to cleavage.
Caption: Competing in vivo pathways for maleimide-thiol conjugates.
Surface Functionalization of Nanoparticles and Liposomes
This compound is also used to functionalize the surface of nanocarriers like liposomes and solid lipid nanoparticles. Typically, a lipid-PEG-maleimide conjugate (e.g., DSPE-PEG-Mal) is incorporated into the lipid bilayer during formulation. This process positions the reactive maleimide groups on the outer surface of the nanoparticle. Targeting ligands, such as antibodies, antibody fragments (Fab'), or peptides containing cysteine residues, can then be covalently attached to the surface. This strategy enables the active targeting of the drug-loaded nanoparticle to specific cells or tissues, enhancing therapeutic efficacy and reducing systemic side effects.
Quantitative Data from Relevant Studies
The following tables summarize key quantitative data from studies utilizing maleimide-PEG linkers in drug delivery systems. Note: Data may be from studies using linkers with different PEG lengths (e.g., PEG2000) or architectures, as specified, but demonstrate the principles applicable to this compound.
Table 1: Physicochemical Characterization of Maleimide-Functionalized Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Dox-loaded Liposomes (Lip/Dox) | 105.6 ± 4.3 | 0.13 ± 0.03 | -15.2 ± 1.1 | 94.3 ± 2.8 | |
| Maleimide-Lip/Dox (M-Lip/Dox) | 108.2 ± 3.9 | 0.15 ± 0.02 | -16.5 ± 0.9 | 93.7 ± 3.1 | |
| Anti-EGFR Fab'-Cubosomes | 232 ± 2 | 0.15 ± 0.01 | -5.1 ± 0.4 | N/A | |
| Anti-EGFR Fab'-Hexosomes | 251 ± 3 | 0.18 ± 0.01 | -4.3 ± 0.2 | N/A |
(Data for Lip/Dox and M-Lip/Dox from a study on doxorubicin-loaded liposomes. Data for Cubosomes/Hexosomes from a study using DSPE-PEG3400-Mal)
Table 2: In Vivo Stability and Pharmacokinetics of Maleimide-Linked ADCs
| ADC Construct | Linker Type | % Intact ADC after 7 days (in 1 mM GSH) | Clearance (mL/day/kg) | Half-life (t½, days) | Reference |
|---|---|---|---|---|---|
| J2898A-SMCC-DM1 | Thiol-Maleimide | ~70% | 2.14 | 10.3 | |
| J2898A-(CH₂)₃-DM | Non-Maleimide Control | >95% | 1.96 | 11.2 | |
| ADC with Self-Hydrolyzing Maleimide | Stabilized Maleimide | >95% | Improved PK noted | Longer than standard |
(Data adapted from studies comparing the stability and pharmacokinetics of different linker technologies, demonstrating the relative stability of the maleimide linkage.)
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the general procedure for labeling a protein with available sulfhydryl groups using this compound.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
m-PEG24-Maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or HEPES buffer. Must be free of thiol-containing agents. Degas buffer before use.
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is preferred over DTT as it does not need to be removed prior to conjugation.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
Caption: Workflow for protein conjugation with m-PEG24-Maleimide.
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfides (Optional): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 100 mg/mL).
-
Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of organic solvent should ideally be below 10% (v/v).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a small molecule thiol like L-cysteine to a final concentration of 1-5 mM to quench any unreacted maleimide groups. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or by dialysis against the Conjugation Buffer.
-
Characterization: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight), hydrophobic interaction chromatography (HIC), and mass spectrometry to determine the drug-to-antibody ratio (DAR) or degree of labeling.
Protocol 2: Preparation of Maleimide-Functionalized Liposomes for Targeting
This protocol outlines the thin-film hydration method followed by extrusion to create liposomes with surface-exposed maleimide groups, using a lipid mixture that includes DSPE-PEG-Maleimide.
Materials:
-
Lipids: e.g., DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG(2000)-Maleimide. A typical molar ratio might be 55:40:5.
-
Drug for encapsulation (e.g., Doxorubicin)
-
Organic Solvent: Chloroform or a chloroform:methanol mixture (2:1 v/v).
-
Hydration Buffer: PBS (pH 6.5-7.0) or Ammonium Sulfate buffer for active loading.
-
Round-bottom flask.
-
Rotary evaporator.
-
Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size).
-
Targeting ligand with a free thiol group (e.g., Fab' fragment).
Procedure:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG24-Mal Conjugation Efficiency
Welcome to the technical support center for m-PEG24-Maleimide (m-PEG24-Mal) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your conjugation experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound conjugation experiments.
Issue 1: Low or No Conjugation Efficiency
You've completed your reaction, but analysis (e.g., SDS-PAGE, HPLC) shows a low yield of the desired PEGylated product or none at all.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at higher pH, rendering it inactive.[1][2][3] Prepare aqueous solutions of this compound immediately before use.[1][3] For stock solutions, use a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C. |
| Oxidation of Thiols | Free thiol (sulfhydryl) groups on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides. |
| Disulfide Bond Reduction: Use a reducing agent to ensure free thiols are available. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent. If using DTT, it is crucial to remove it before conjugation (e.g., using a desalting column) as it will compete for the maleimide. | |
| Preventing Re-oxidation: Degas buffers to remove dissolved oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation. | |
| Incorrect pH | The reaction is highly pH-dependent. The optimal pH for thiol-maleimide conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, side reactions with primary amines (e.g., lysine residues) become more likely, and maleimide hydrolysis increases. |
| Suboptimal Molar Ratio | An incorrect ratio of this compound to your thiol-containing molecule can lead to incomplete reaction or excess unreacted starting materials. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, this may need optimization. For smaller peptides, a lower excess (e.g., 2:1 maleimide to thiol) might be optimal, while for larger molecules like nanobodies, a higher ratio (e.g., 5:1) may be necessary. |
| Incompatible Buffer Components | Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., from DTT) will compete with your target molecule for the maleimide. Use non-amine, thiol-free buffers such as PBS, MES, or HEPES. |
Issue 2: Presence of Unexpected Byproducts or Conjugate Instability
Your analysis shows the formation of unexpected species, or your purified conjugate appears to degrade over time.
| Possible Cause | Explanation & Solution |
| Reaction with Amines | At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine, leading to non-specific conjugation. To ensure chemoselectivity for thiols, maintain the reaction pH between 6.5 and 7.5, where the reaction with thiols is about 1,000 times faster than with amines. |
| Retro-Michael Reaction (Reversibility) | The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation. This is a concern for in vivo applications, as it can cause "payload migration." To increase stability, the thiosuccinimide ring can be hydrolyzed post-conjugation to form a stable succinamic acid thioether. |
| Thiazine Rearrangement | If conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring. This side reaction is more prevalent at neutral and basic pH. Performing the conjugation at a more acidic pH can help suppress this rearrangement. |
Frequently Asked Questions (FAQs)
Reaction Conditions
-
Q1: What is the optimal pH for this compound conjugation? The optimal pH range is 6.5-7.5. This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group, while minimizing side reactions with amines.
-
Q2: What buffers should I use for the conjugation reaction? Use non-amine, thiol-free buffers. Phosphate-buffered saline (PBS), MES, and HEPES are common choices. Avoid buffers like Tris, as they contain primary amines that can react with the maleimide.
-
Q3: What is the recommended molar ratio of this compound to my protein/peptide? A 10- to 20-fold molar excess of this compound over the thiol-containing molecule is a common starting point to drive the reaction to completion. However, the optimal ratio is empirical and should be determined for each specific application. Factors like steric hindrance in large molecules may require different ratios.
-
Q4: What are the recommended reaction times and temperatures? Typical reaction times are 2-4 hours at room temperature or overnight at 4°C. These conditions should be optimized for your specific reactants.
Reagent Preparation and Handling
-
Q5: How should I prepare and store this compound solutions? Due to the risk of hydrolysis, it is recommended to prepare aqueous solutions of this compound immediately before use. For long-term storage, keep the reagent as a solid at -20°C or lower. Stock solutions should be prepared in a dry, water-miscible organic solvent such as DMSO or DMF and stored at -20°C.
-
Q6: My protein has disulfide bonds. What should I do? Disulfide bonds must be reduced to free thiols for the conjugation to occur. TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol) are common reducing agents.
-
Q7: Should I use TCEP or DTT for disulfide reduction? TCEP is often preferred because it is stable, odorless, and does not contain a thiol group, meaning it generally does not need to be removed before adding the this compound. DTT is a strong reducing agent but contains thiols and must be completely removed (e.g., by dialysis or a desalting column) before adding the maleimide reagent to prevent it from competing in the reaction.
| Reducing Agent | Advantages | Disadvantages |
| TCEP | - Odorless and stable. - Does not contain thiols, so no removal step is needed. - Effective over a wide pH range. | - Can sometimes react with maleimides under certain conditions. - Can be less effective at reducing sterically hindered disulfides. |
| DTT | - Strong reducing agent. - Inexpensive. | - Strong odor. - Must be completely removed before conjugation. - Less stable than TCEP; prone to air oxidation. |
Analysis and Purification
-
Q8: How can I confirm that the conjugation was successful? Several analytical techniques can be used, including:
-
SDS-PAGE: A successful conjugation will show a band shift corresponding to the increased molecular weight of the PEGylated product.
-
HPLC/LC-MS: High-performance liquid chromatography, often coupled with mass spectrometry, is a powerful tool for separating the PEGylated product from unreacted starting materials and for confirming the mass of the conjugate.
-
UV-Vis Spectroscopy: If the PEG reagent or the protein has a chromophore, changes in the UV-Vis spectrum can indicate conjugation. However, PEG itself does not have a strong chromophore.
-
-
Q9: How can I purify the final PEGylated product? The choice of purification method depends on the size and properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted this compound.
-
Ion Exchange Chromatography (IEX): Can be used if the PEGylation alters the overall charge of the molecule.
-
Dialysis/Buffer Exchange: Useful for removing small molecule impurities like excess reducing agents or unreacted PEG.
-
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation and Disulfide Reduction:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, 100 mM phosphate, 150 mM NaCl, pH 7.2).
-
If disulfide reduction is necessary, add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. If using DTT, add a 10-100 fold molar excess, incubate for 30-60 minutes, and then completely remove the DTT using a desalting column.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF. Then, dilute it in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. A starting molar excess of 10-20 fold of PEG over protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess this compound.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC), to separate the PEGylated protein from unreacted PEG and other impurities.
-
Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC
-
Sample Preparation: Prepare samples of the unreacted protein, the this compound, and the final conjugation reaction mixture.
-
HPLC System: Use a reverse-phase HPLC (RP-HPLC) system with a suitable column (e.g., C4 or C18).
-
Mobile Phase: A typical mobile phase gradient would be:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Run a gradient from low %B to high %B to elute the protein and its PEGylated form.
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) or other appropriate wavelength.
-
Analysis:
-
The unreacted protein and the PEGylated protein will have different retention times.
-
Calculate the conjugation efficiency by integrating the peak areas: Efficiency (%) = [Area(PEGylated Protein) / (Area(PEGylated Protein) + Area(Unconjugated Protein))] x 100
-
Visualizations
Caption: Workflow for m-PEG-Maleimide Conjugation.
Caption: Logic for Troubleshooting Low Conjugation Efficiency.
References
how to prevent hydrolysis of m-PEG24-Mal
Technical Support Center: m-PEG24-Mal
This technical support center provides guidance on the proper handling and use of this compound (methoxy(polyethylene glycol) maleimide, with 24 PEG units) to prevent its hydrolysis and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a PEGylation reagent used to covalently attach polyethylene glycol (PEG) chains to molecules, a process known as PEGylation. This is commonly done to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides. The maleimide group specifically reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues. The stability of the maleimide group is critical because it is susceptible to hydrolysis, which renders the reagent inactive and unable to participate in the desired conjugation reaction.
Q2: What is maleimide hydrolysis and why is it problematic?
A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative. This derivative is not reactive towards sulfhydryl groups. This is problematic because it directly reduces the concentration of the active, thiol-reactive PEGylating reagent, leading to lower conjugation efficiency, inaccurate dosing, and variability in experimental results.
Q3: What are the primary factors that cause the hydrolysis of this compound?
A3: The primary factors that accelerate the hydrolysis of the maleimide group are:
-
pH: The rate of hydrolysis is highly pH-dependent. It is significantly faster at neutral to alkaline pH (pH > 7) and slower at acidic pH.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Buffer Composition: While less impactful than pH, certain buffer components can influence the rate of hydrolysis.
-
Time: The longer the maleimide is in an aqueous solution, the more hydrolysis will occur.
Q4: How should I store this compound to prevent hydrolysis?
A4: To ensure the long-term stability of this compound, it should be stored as a dry solid at -20°C or lower, protected from moisture. If you need to prepare a stock solution, dissolve it in a dry, aprotic organic solvent like DMSO or DMF and store it at -20°C. Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh before each use.
Q5: What are the optimal conditions for performing conjugation reactions with this compound to minimize hydrolysis?
A5: The key is to balance the rate of the desired conjugation reaction with the rate of the undesired hydrolysis. The conjugation reaction of maleimides with thiols is most efficient in the pH range of 6.5 to 7.5. However, hydrolysis becomes more significant as the pH approaches and exceeds 7.5. Therefore, a common compromise is to perform the reaction at a pH of 6.5-7.0. The reaction should also be carried out at a low temperature (e.g., 4°C) to further slow down the rate of hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation yield | Hydrolysis of this compound before or during the reaction. | 1. Use a freshly prepared aqueous solution of this compound. 2. Ensure the pH of the reaction buffer is between 6.5 and 7.0. 3. Perform the reaction at 4°C. 4. Verify the integrity of your this compound stock (see Experimental Protocols). |
| Inconsistent results between batches | Variable levels of hydrolysis in the this compound stock solution. | 1. Aliquot solid this compound to avoid repeated freeze-thaw cycles of the entire stock. 2. If using a stock solution in an organic solvent, ensure it is tightly sealed to prevent moisture absorption. 3. Always prepare the aqueous working solution immediately before use. |
| Complete loss of reactivity | The this compound has completely hydrolyzed. | Discard the reagent and use a fresh, unexpired vial of this compound. |
Quantitative Data
The stability of the maleimide group is highly dependent on the pH of the solution. The table below provides the approximate half-life of a typical maleimide in different buffers and temperatures, which illustrates the importance of maintaining acidic conditions for storage and carefully selecting the pH for conjugation reactions.
| pH | Temperature (°C) | Approximate Half-life |
| 4.0 | 25 | > 1 week |
| 6.0 | 25 | ~ 24 hours |
| 7.0 | 25 | ~ 8-10 hours |
| 7.4 | 25 | ~ 4-5 hours |
| 8.0 | 25 | ~ 1 hour |
| 7.0 | 4 | ~ 48 hours |
Note: These values are approximate and can vary depending on the specific buffer and the structure of the maleimide-containing molecule.
Experimental Protocols
Protocol 1: Quality Control of this compound via Reverse-Phase HPLC
This protocol allows for the assessment of the integrity of this compound by separating the active, ring-opened hydrolyzed form.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a pH 4.0 buffer (e.g., 50 mM sodium acetate) to a final concentration of 1 mg/mL.
-
To generate a hydrolyzed control, dissolve another small amount in a pH 8.0 buffer (e.g., 50 mM sodium phosphate) and incubate at room temperature for 24 hours.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
The unhydrolyzed this compound will elute as a single major peak.
-
The hydrolyzed form will elute earlier than the unhydrolyzed form due to its increased polarity.
-
The purity of the this compound can be estimated by comparing the peak area of the unhydrolyzed form to the total peak area.
-
Protocol 2: General Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol is a starting point and should be optimized for your specific protein.
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like DTT or TCEP.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the protein into a reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5).
-
-
Conjugation Reaction:
-
Immediately before the reaction, dissolve the this compound in the reaction buffer.
-
Add the this compound solution to the protein solution at a molar ratio of 5-20 moles of PEG per mole of protein.
-
Incubate the reaction mixture at 4°C with gentle stirring for 2-4 hours, or overnight.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM.
-
Purify the PEGylated protein from excess PEG reagent and quenching agent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Visualizations
Caption: Chemical reaction showing the hydrolysis of the active maleimide ring.
Technical Support Center: Managing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is a multifaceted issue that can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
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Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability, leading to the exposure of hydrophobic regions and subsequent aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the polymer and the protein surface can sometimes induce conformational changes that promote aggregation. The length of the PEG chain can influence these interactions.
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation process.[2]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured by a spectrophotometer (e.g., at 340-600 nm), indicates the formation of insoluble aggregates.
Q3: What is the optimal PEG-to-protein molar ratio to minimize aggregation?
A3: The optimal PEG-to-protein molar ratio is highly dependent on the specific protein and the number of available reaction sites (e.g., lysine residues). While a higher molar excess of PEG can increase the reaction rate, it also elevates the risk of multi-PEGylation and aggregation. It is recommended to start with a lower molar ratio (e.g., 5:1 to 10:1 of PEG to protein) and empirically determine the optimal ratio by performing small-scale screening experiments.
Q4: How does pH affect aggregation during PEGylation?
A4: The pH of the reaction buffer is a critical parameter. For amine-reactive PEGylation (e.g., using NHS esters), a pH range of 7.0-8.0 is common for targeting lysine residues. However, this slightly alkaline condition can sometimes reduce protein stability and promote aggregation. For N-terminal specific PEGylation using PEG-aldehyde (reductive amination), a lower pH (around 5.0-6.5) can be used to favor the N-terminus over lysine residues, which can help in reducing multi-PEGylation and subsequent aggregation. It is crucial to screen a range of pH values to find the best balance between reaction efficiency and protein stability.
Q5: Can additives be used to prevent aggregation during the reaction?
A5: Yes, certain excipients can be included in the PEGylation buffer to enhance protein stability and suppress aggregation.
-
Sugars and Polyols: Sucrose, trehalose, and sorbitol (typically at 5-10% w/v) act as protein stabilizers.
-
Amino Acids: Arginine and glycine (e.g., 50-100 mM) are known to suppress non-specific protein-protein interactions.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v) can prevent surface-induced aggregation.
Troubleshooting Guides
Problem: Significant precipitation or turbidity is observed during the PEGylation reaction.
This troubleshooting guide provides a systematic approach to diagnose and resolve aggregation issues encountered during PEGylation.
Data on Reaction Parameter Optimization
The following table provides a summary of typical starting ranges for key reaction parameters and their expected impact on protein aggregation. Optimal conditions should be determined empirically for each specific protein.
| Parameter | Recommended Starting Range | Impact on Aggregation | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase aggregation. | Start with a lower concentration and increase if the reaction is too slow. |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Higher ratios can lead to multi-PEGylation and cross-linking. | The optimal ratio depends on the number of reactive sites on the protein. |
| pH (NHS-Ester Chemistry) | 7.0 - 8.0 | Higher pH can decrease the stability of some proteins. | A compromise between reaction rate and protein stability is needed. |
| pH (Reductive Amination) | 5.0 - 6.5 | This range favors N-terminal PEGylation, potentially reducing aggregation. | Buffers should not contain primary amines (e.g., Tris). |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow the reaction rate, which can reduce aggregation. | Overnight incubation at 4°C is a common strategy. |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
This protocol outlines a method for systematically testing different reaction parameters to identify conditions that minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your protein (e.g., 10 mg/mL) in a suitable, amine-free buffer (e.g., Phosphate Buffered Saline, PBS).
-
Prepare a stock solution of the activated PEG reagent (e.g., 100 mg/mL) in the reaction buffer. For NHS-esters, which are moisture-sensitive, dissolve immediately before use.
-
Prepare a series of reaction buffers with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
-
Set up a Screening Matrix:
-
In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (50-100 µL).
-
Vary one parameter at a time while keeping others constant. For example, to test pH, set up reactions at each pH value while keeping the protein concentration, PEG:protein ratio, and temperature the same.
-
-
Incubate Reactions:
-
Incubate the reactions for a set period (e.g., 2-4 hours at room temperature or overnight at 4°C) with gentle mixing.
-
-
Analyze Aggregation:
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After incubation, analyze the extent of aggregation in each reaction using one or more of the methods described in the FAQs (e.g., turbidity, SDS-PAGE, SEC).
-
-
Identify Optimal Conditions:
-
Compare the results to identify the reaction conditions that provide a good yield of the desired PEGylated product with minimal aggregation.
-
Protocol 2: NHS-Ester Mediated PEGylation of a Protein
This protocol provides a general procedure for PEGylating a protein using an amine-reactive PEG-NHS ester.
Materials:
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Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in anhydrous DMSO or DMF.
-
Add the calculated volume of the PEG-NHS ester solution (a 5- to 20-fold molar excess is a good starting point) to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
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Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or size-exclusion chromatography.
-
Analyze the purified product and fractions for PEGylation efficiency and aggregation.
Protocol 3: Reductive Amination PEGylation of a Protein
This protocol describes the PEGylation of a protein via its N-terminus or lysine residues using a PEG-aldehyde.
Materials:
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Protein solution (1-10 mg/mL in amine-free buffer, e.g., 100 mM Sodium Phosphate, pH 6.5)
-
PEG-aldehyde
-
Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 5 M in 1 N NaOH, prepare fresh)
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Purification equipment (dialysis or SEC)
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Dissolve the PEG-aldehyde in the reaction buffer to the desired stock concentration.
-
Add the desired molar excess of the PEG-aldehyde solution to the protein solution (a 5- to 20-fold molar excess is a good starting point).
-
Allow the Schiff base to form by incubating for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
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Purify the PEGylated protein using dialysis or size-exclusion chromatography.
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Characterize the final product for the degree of PEGylation and the presence of any aggregates.
References
impact of pH on m-PEG24-Mal conjugation selectivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on m-PEG24-Maleimide (m-PEG24-Mal) conjugation selectivity. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol group (e.g., cysteine)?
The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[1]
Q2: Why is pH so critical for maleimide conjugation selectivity?
pH is a critical factor because it influences the reactivity of both the maleimide group and the target functional groups on the protein (thiols and amines). At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[4]
Q3: What happens if the pH is too high (e.g., > 7.5)?
At pH values above 7.5, the selectivity of the maleimide for thiols decreases, and competitive reaction with primary amines, such as the side chain of lysine residues, becomes more significant. Additionally, the rate of maleimide hydrolysis increases substantially at higher pH, leading to an inactive, open-ring form of the maleimide that cannot react with thiols.
Q4: What are the consequences of a pH that is too low (e.g., < 6.5)?
At pH values below 6.5, the rate of the maleimide-thiol reaction slows down considerably. This is because the thiol group is predominantly in its protonated form (R-SH) and is less nucleophilic than the thiolate anion (R-S-), which is more prevalent at higher pH values.
Q5: What is thiazine rearrangement and how is it related to pH?
Thiazine rearrangement is a side reaction that can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine. The N-terminal amine can attack the succinimide ring of the conjugate, leading to the formation of a stable six-membered thiazine ring. This rearrangement is more prominent at physiological or higher pH levels. To prevent this, performing the conjugation at a more acidic pH (e.g., pH 5.0) can keep the N-terminal amine protonated and less nucleophilic.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Question: I am observing very low or no formation of my desired m-PEG24-protein conjugate. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation efficiency can be attributed to several factors, many of which are pH-related. Follow these steps to diagnose and resolve the issue:
-
Verify Maleimide Integrity:
-
Potential Cause: The maleimide group on your this compound is susceptible to hydrolysis, especially at neutral to alkaline pH.
-
Solution: Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous solutions. If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short durations.
-
-
Confirm Optimal Reaction Buffer pH:
-
Potential Cause: The pH of your reaction buffer is outside the optimal range of 6.5-7.5.
-
Solution: Prepare fresh reaction buffer and verify its pH. Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.0 and 7.4.
-
-
Ensure Availability of Free Thiols:
-
Potential Cause: The thiol groups on your protein may have formed disulfide bonds, which are unreactive with maleimides.
-
Solution: Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed before conjugation, as it will compete for the maleimide.
-
-
Optimize Molar Ratio:
-
Potential Cause: The molar ratio of this compound to your protein may be too low.
-
Solution: A 10- to 20-fold molar excess of this compound over the amount of thiol-containing protein is a common starting point. This may need to be optimized for your specific protein.
-
Issue 2: Non-Specific Conjugation or Product Heterogeneity
Question: My analysis shows that the this compound is conjugating to unintended sites on my protein, leading to a heterogeneous product mixture. What is the likely cause and how can I improve selectivity?
Answer: Non-specific conjugation is a strong indicator that the reaction conditions, particularly the pH, are not optimal for selective thiol modification.
-
Check for Reaction with Amines:
-
Potential Cause: The reaction pH is likely too high (above 7.5), leading to competitive reaction with primary amines on lysine residues.
-
Solution: Lower the pH of the conjugation reaction to the recommended range of 6.5-7.5 to ensure chemoselectivity for thiols. At pH 7.0, the reaction with thiols is significantly faster than with amines.
-
-
Investigate N-Terminal Cysteine Rearrangement:
-
Potential Cause: If your protein has an N-terminal cysteine, the observed heterogeneity could be due to thiazine rearrangement, which occurs more readily at neutral to basic pH.
-
Solution: Perform the conjugation at a more acidic pH (e.g., 5.0) to minimize this side reaction. Alternatively, if possible, avoid using proteins with an N-terminal cysteine for maleimide conjugation.
-
Quantitative Data Summary
Table 1: Influence of pH on Maleimide Reaction Selectivity and Side Reactions
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Considerations |
| < 6.5 | Very Low | Negligible | Low | The reaction is impractically slow. |
| 6.5 - 7.5 | High | Low | Moderate | Optimal range for selective thiol conjugation. |
| > 7.5 | High | Increasing | High | Loss of chemoselectivity, with competitive reaction from primary amines (e.g., lysine). |
| > 8.0 | High | Significant | Very High | Significant hydrolysis of the maleimide group occurs. |
Table 2: Thiazine Rearrangement of N-Terminal Cysteine-Maleimide Conjugate
| pH | Thiazine Isomer Formation (after 24h) | Remarks |
| 5.0 | 0.1% | Protonation of the N-terminal amine at acidic pH prevents the intramolecular nucleophilic attack. |
| 7.3 | ~33% | Significant formation of the thiazine isomer is observed at near-neutral pH. |
| 8.4 | ~90% | The rate of thiazine formation is considerably increased at basic pH. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
This protocol provides a general workflow for the conjugation of this compound to a protein containing a cysteine residue.
Materials:
-
Protein with at least one free cysteine residue
-
m-PEG24-Maleimide (this compound)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2 (thiol-free)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in degassed PBS buffer (pH 7.2) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of ~10 mM to react with any excess this compound.
-
-
Purification of the Conjugate:
-
Purify the m-PEG24-protein conjugate from excess reagents and unreacted protein using a desalting column or size-exclusion chromatography (SEC).
-
Visualizations
Caption: pH-dependent selectivity of maleimide conjugation.
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: m-PEG24-Mal Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of m-PEG24-Mal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a PEGylation reagent that consists of a methoxy-terminated polyethylene glycol (PEG) chain with 24 repeating units, functionalized with a maleimide group.[1][2] The maleimide group specifically reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][3][4] This process, known as PEGylation, is used to improve the solubility, stability, and pharmacokinetic properties of biomolecules. The reaction is a Michael addition, which is highly efficient and selective for thiols under optimal pH conditions.
Q2: What is the optimal pH for this compound conjugation?
The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.
Q3: What causes non-specific binding of this compound?
Non-specific binding of this compound can occur through several mechanisms:
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Reaction with Amines: At a pH above 7.5, the maleimide group can lose its selectivity for thiols and begin to react with primary amines, such as the side chain of lysine residues.
-
Hydrophobic Interactions: The PEG chain, although generally considered hydrophilic, can participate in non-specific hydrophobic interactions with proteins or other surfaces, leading to adsorption.
-
Colloidal Aggregation: At higher concentrations, some PEGylated molecules can form aggregates that may non-specifically entrap or interact with proteins.
Q4: How can I prevent the hydrolysis of the maleimide group?
The maleimide ring is susceptible to hydrolysis, which increases with pH and temperature. A hydrolyzed maleimide is unreactive towards thiols, leading to failed conjugation. To prevent hydrolysis:
-
Storage: Store this compound as a solid at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent: Prepare stock solutions in anhydrous DMSO or DMF.
-
Aqueous Solutions: Prepare aqueous solutions of this compound immediately before use. Do not store the reagent in an aqueous solution.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of this compound | Ensure proper storage of the solid reagent. Prepare fresh solutions in anhydrous DMSO or DMF and use aqueous dilutions immediately. Verify that the reaction pH is within the optimal 6.5-7.5 range. |
| Incorrect Buffer Composition | Use non-amine, thiol-free buffers such as PBS, MES, or HEPES. Avoid buffers containing Tris or glycine. | |
| Oxidation of Thiols | Degas buffers to remove dissolved oxygen. Consider including a chelating agent like EDTA in the buffer to prevent metal-catalyzed oxidation. | |
| Disulfide Bonds Present | Reduce disulfide bonds in your protein/peptide using a reducing agent. TCEP is recommended as it does not need to be removed prior to conjugation. If using DTT, it must be removed before adding the maleimide reagent. | |
| Non-Specific Binding or High Background | Reaction pH is too High | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols over amines. |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.01% Tween-20) to wash buffers during purification steps. In subsequent applications, consider using a blocking agent like BSA. | |
| Insufficient Quenching of Excess Reagent | After the reaction, quench any unreacted this compound by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol. | |
| Inappropriate Molar Excess | Start with a 10- to 20-fold molar excess of this compound over the thiol-containing molecule. Optimize this ratio for your specific application to minimize excess reagent that could contribute to background. | |
| Inconsistent Results Between Experiments | Variable Maleimide Hydrolysis | Standardize the time the this compound is in an aqueous solution before starting the conjugation. Use fresh aliquots of the stock solution for each experiment. |
| Temperature Fluctuations | Control the reaction temperature consistently, as higher temperatures can accelerate side reactions. | |
| Instability of the Conjugate | Retro-Michael Reaction | The thioether bond can be reversible. After conjugation, consider inducing hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether, which is less prone to the reverse reaction. This can sometimes be achieved by a slight increase in pH after the initial conjugation. |
| Thiazine Rearrangement (with N-terminal Cysteine) | If conjugating to an N-terminal cysteine, perform the reaction at a more acidic pH (closer to 6.5) to minimize the risk of rearrangement to a thiazine structure. Protonation of the N-terminal amino group at lower pH helps prevent this side reaction. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reactive Partner | Reaction Rate with Thiols vs. Amines | Notes |
| < 6.5 | Thiol (protonated) | Very slow | Reaction is impractically slow. |
| 6.5 - 7.5 | Thiol (thiolate) | ~1,000 times faster with thiols | Optimal range for chemoselective thiol conjugation. |
| > 7.5 | Thiol & Primary Amine | Amine reactivity becomes significant | Loss of selectivity; increased rate of maleimide hydrolysis. |
Table 2: Hydrolysis of Maleimide Group
| Condition | Rate of Hydrolysis | Impact |
| Increasing pH | Significantly increases | Reduces the concentration of active maleimide available for conjugation. |
| Increasing Temperature | Increases | Accelerates the degradation of the maleimide group. |
| Prolonged time in aqueous solution | Increases | Leads to lower conjugation efficiency. |
Experimental Protocols & Visualizations
Key Experimental Workflow for this compound Conjugation
This workflow outlines the critical steps for successful and specific conjugation of this compound to a thiol-containing biomolecule.
Caption: A generalized workflow for the conjugation of this compound.
Signaling Pathway of Desired vs. Side Reactions
This diagram illustrates the intended reaction pathway for this compound and potential non-specific side reactions that should be avoided.
References
Technical Support Center: Scaling Up m-PEG24-Mal Conjugation
Welcome to the technical support center for challenges in scaling up m-PEG24-Mal conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful, efficient, and scalable PEGylation workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioconjugation?
A1: this compound refers to a methoxy polyethylene glycol (PEG) molecule with 24 ethylene glycol units, functionalized with a maleimide group. It is a popular reagent in bioconjugation for covalently attaching PEG chains to proteins, peptides, or other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by improving their stability, solubility, and pharmacokinetic profiles.[1]
Q2: What is the optimal pH for maleimide-thiol conjugation reactions?
A2: The ideal pH range for the reaction between a maleimide group and a thiol group (from a cysteine residue) is between 6.5 and 7.5.[2][3] Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3]
Q3: What are the primary factors that influence the rate of maleimide hydrolysis?
A3: The main factors influencing the rate of maleimide hydrolysis are:
-
pH: The hydrolysis rate increases significantly with increasing pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Prolonged exposure of the maleimide reagent to aqueous solutions leads to hydrolysis. It is recommended to prepare aqueous solutions of the maleimide linker immediately before use.
Q4: How can I quantify the number of free thiols in my protein solution before conjugation?
A4: Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a protein sample by measuring the absorbance at 412 nm. This is a crucial step to ensure accurate stoichiometry in your conjugation reaction.
Q5: What are common side reactions during this compound conjugation, and how can they be minimized?
A5: Common side reactions include:
-
Hydrolysis of the maleimide group: This can be minimized by working within the optimal pH range of 6.5-7.5 and preparing the maleimide solution immediately before use.
-
Reaction with primary amines (e.g., lysine residues): This is more prevalent at pH values above 7.5. Maintaining the pH between 6.5 and 7.5 ensures high selectivity for thiols.
-
Thiazine rearrangement: This can occur when conjugating to an N-terminal cysteine. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help to keep the N-terminal amine protonated and less nucleophilic.
Q6: How can I purify the final PEGylated conjugate?
A6: The choice of purification method depends on the properties of your conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted PEG and other low molecular weight impurities.
-
Ion-Exchange Chromatography (IEX): Can separate PEGylated proteins from unreacted protein and can also be used to separate positional isomers.
-
Reversed-Phase Chromatography (RPC): Useful for separating PEGylated proteins based on differences in hydrophobicity.
-
Dialysis or Tangential Flow Filtration (TFF): Suitable for removing unreacted small molecules and for buffer exchange.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group prior to the reaction. | - Ensure this compound was stored correctly (solid at -20°C or as a fresh solution in anhydrous DMSO). - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the pH of the reaction buffer is within the optimal range (6.5-7.5). |
| Oxidation of thiol groups on the protein. | - Reduce disulfide bonds using a reducing agent like TCEP. - Degas buffers to remove dissolved oxygen. - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions. | |
| Incorrect stoichiometry. | - Optimize the molar ratio of this compound to the protein. A 10-20 fold molar excess of maleimide is a common starting point for labeling proteins. For larger molecules, steric hindrance can be a factor, and the ratio may need to be adjusted. | |
| Inconsistent Results Between Experiments | Variable levels of maleimide hydrolysis. | - Standardize the time between dissolving the this compound and initiating the conjugation reaction. - Ensure consistent pH and temperature for all reactions. |
| Inconsistent concentration of free thiols. | - Quantify free thiols using Ellman's reagent before each experiment. - Ensure complete removal of any excess reducing agents like DTT before adding the maleimide reagent. | |
| Poor Stability of the Final Conjugate | Reversibility of the maleimide-thiol linkage (retro-Michael reaction). | - Store the final conjugate at a slightly acidic pH (6.0-6.5) and at 4°C for short-term storage. - Consider strategies to stabilize the conjugate, such as hydrolysis of the succinimide ring to the more stable ring-opened product. |
| Presence of Multiple PEGylated Species | Reaction with multiple cysteine or other nucleophilic residues. | - If site-specific PEGylation is desired, consider protein engineering to introduce a single reactive cysteine. - Optimize reaction conditions (pH, stoichiometry, reaction time) to favor mono-PEGylation. |
| Heterogeneity of the starting PEG reagent. | - Use high-quality, monodisperse PEG reagents. |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction and Side Reactions
| pH | Reaction Rate with Thiols | Reaction with Amines | Maleimide Hydrolysis | Thiazine Rearrangement (N-terminal Cys) |
| < 6.5 | Slower | Minimal | Slow | Minimal |
| 6.5 - 7.5 | Optimal | Minimal (Thiol reaction ~1000x faster) | Moderate | Possible |
| > 7.5 | Fast | Increases significantly | Rapid | Increases significantly |
Table 2: Stability of Maleimide Group on Nanoparticles at Different Storage Temperatures
| Storage Time | % Decrease in Reactivity at 4°C | % Decrease in Reactivity at 20°C |
| 7 days | ~10% | ~40% |
Experimental Protocols
Protocol 1: Protein Thiol Reduction (Optional)
This step is necessary if your protein of interest has its cysteine residues involved in disulfide bonds.
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
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Add Reducing Agent: Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. TCEP is often preferred as it does not contain a thiol and does not need to be removed before the conjugation step.
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature. It is recommended to flush the vial with an inert gas like nitrogen or argon before sealing to prevent re-oxidation of the thiols.
-
Proceed to Conjugation: If TCEP was used, you can proceed directly to the conjugation step. If DTT was used, it must be removed via size-exclusion chromatography or dialysis before adding the maleimide reagent.
Protocol 2: this compound Conjugation
-
Prepare Reaction Buffer: Use a non-amine, thiol-free buffer with a pH between 6.5 and 7.5. Common choices include phosphate buffer (e.g., PBS), HEPES, or MES. Degas the buffer to remove dissolved oxygen.
-
Prepare Protein Solution: Dissolve the thiol-containing protein (or the reduced protein from Protocol 1) in the prepared reaction buffer.
-
Prepare Maleimide Reagent: Immediately before initiating the reaction, dissolve the this compound in an anhydrous solvent like DMSO or DMF to create a stock solution. Then, dilute the stock solution into the reaction buffer to the desired final concentration.
-
Initiate Conjugation: Add the freshly prepared maleimide solution to the protein solution. The molar ratio of this compound to protein should be optimized for your specific system, with a 10-20 fold excess being a common starting point.
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time should be determined experimentally.
-
Quench Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
Purify Conjugate: Remove unreacted this compound and other impurities using an appropriate purification method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
Protocol 3: Characterization of PEGylated Protein
-
Determine Protein Concentration: Use a spectrophotometer to measure the absorbance at 280 nm.
-
Assess Degree of PEGylation:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry for precise determination of the molecular weight and the degree of PEGylation.
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HPLC: Techniques like SEC-HPLC and RP-HPLC can be used to separate and quantify the different PEGylated species.
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low conjugation.
References
Validation & Comparative
Characterization of m-PEG24-Mal Protein Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. The use of a discrete PEG linker, such as m-PEG24-Mal, offers the advantage of a defined molecular weight, reducing the heterogeneity of the final conjugate. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of this compound protein conjugates, supported by experimental protocols and data interpretation. Furthermore, it explores alternative analytical methods that can provide complementary information for a thorough characterization of these bioconjugates.
Mass Spectrometry for the Analysis of this compound Protein Conjugates
Mass spectrometry is a cornerstone technique for the detailed structural characterization of PEGylated proteins, providing information on molecular weight, degree of PEGylation, and conjugation sites.[1] The analysis of PEGylated proteins by MS can be challenging due to the potential for charge state distribution complexity and the polydispersity of some PEG reagents.[2] However, the use of a discrete linker like this compound simplifies the analysis by eliminating the issue of PEG polydispersity.
Comparison of Mass Spectrometry Techniques
The two primary ionization techniques used for the analysis of PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[3]
| Feature | MALDI-TOF MS | ESI-MS (e.g., Q-TOF, Orbitrap) |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Ions are separated based on their time-of-flight.[3] | Analyte in solution is nebulized and ionized, creating highly charged ions that are separated by a mass analyzer.[3] |
| Sample Preparation | Relatively simple, requires co-crystallization with a suitable matrix. | Requires the sample to be in a volatile buffer. Can be coupled with liquid chromatography (LC). |
| Ionization | Primarily produces singly charged ions ([M+H]+). | Produces a distribution of multiply charged ions ([M+nH]n+). |
| Mass Accuracy | Good, but generally lower than ESI-MS. | High to very high, depending on the mass analyzer. |
| Resolution | Moderate to high. | High to ultra-high. |
| Tolerance to Buffers/Salts | More tolerant to non-volatile salts and buffers. | Less tolerant; requires volatile buffers. |
| Throughput | High, suitable for rapid screening. | Can be high with automation and LC coupling. |
| Information Provided | Primarily average molecular weight and degree of PEGylation. | Detailed information on molecular weight, charge state distribution, and can be coupled with fragmentation for sequencing and localization of PEGylation sites. |
| Challenges | Potential for in-source decay of labile modifications. | Complex spectra from multiple charge states can be difficult to interpret without deconvolution software. |
Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for the characterization of an this compound protein conjugate using LC-ESI-MS.
Workflow for this compound protein conjugate analysis by LC-ESI-MS.
Experimental Protocol: Intact Mass Analysis of an this compound Protein Conjugate
1. Protein-PEG Conjugation:
-
Materials:
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Protein containing accessible thiol groups (e.g., from cysteine residues).
-
This compound linker.
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
-
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Dissolve the this compound linker in the reaction buffer.
-
Add the this compound solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a thiol-containing reagent like L-cysteine.
-
2. Sample Preparation for Mass Spectrometry:
-
Purification: Remove excess this compound and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Buffer Exchange: Exchange the purified conjugate into a volatile buffer suitable for ESI-MS, such as 150 mM ammonium acetate.
3. LC-ESI-MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument is recommended.
-
Liquid Chromatography:
-
Column: A reverse-phase column (e.g., C4) suitable for protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150°C.
-
Mass Range: Acquire data over a wide m/z range to capture the charge state distribution of the conjugate.
-
4. Data Analysis:
-
The raw mass spectrum will show a series of multiply charged ions.
-
Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the intact conjugate.
Quantitative Data Summary
| Parameter | Expected Result for this compound Conjugate |
| Molecular Weight of this compound | ~1114 Da |
| Mass Shift per PEGylation | ~1114 Da |
| Deconvoluted Mass of Mono-PEGylated Protein | Mass of Protein + 1114 Da |
| Deconvoluted Mass of Di-PEGylated Protein | Mass of Protein + (2 * 1114) Da |
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound protein conjugates often requires orthogonal techniques.
Comparison of Alternative Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on hydrodynamic radius, and MALS detects the scattered light to determine absolute molecular weight. | Absolute molar mass of the conjugate, degree of PEGylation, and aggregation state. | Does not rely on column calibration standards; provides accurate molecular weight information. | Does not provide information on the site of PEGylation. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Separation of species with different degrees of PEGylation and positional isomers. | High-resolution separation of closely related species. | Can be sensitive to buffer conditions; may not resolve all isomers. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Separation of PEGylated species, as PEGylation can alter the protein's surface hydrophobicity. | Can be effective for separating positional isomers, especially with larger PEGs. | Separation efficiency can be protein- and PEG-dependent. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to assess protein secondary and tertiary structure. | Information on the impact of PEGylation on the protein's conformation and stability. | Sensitive to changes in protein structure. | Does not provide information on molecular weight or conjugation site. |
| Peptide Mapping | The protein is enzymatically digested, and the resulting peptides are analyzed by LC-MS/MS. | Precise localization of the PEGylation site(s) on the protein sequence. | Gold standard for identifying modification sites. | Can be time-consuming and requires careful optimization of digestion conditions. |
Experimental Workflow for Alternative Characterization
The following diagram illustrates a logical workflow incorporating alternative techniques for a comprehensive characterization.
Complementary techniques for comprehensive characterization.
Conclusion
The characterization of this compound protein conjugates requires a multi-faceted analytical approach. High-resolution mass spectrometry, particularly ESI-MS, is indispensable for accurate mass determination and identification of the degree of PEGylation. Complementary techniques such as SEC-MALS provide absolute molecular weight information and assess aggregation, while chromatographic methods like IEX and HIC can resolve different PEGylated species. Furthermore, CD spectroscopy is crucial for ensuring that the conjugation process does not adversely affect the protein's structural integrity, and peptide mapping remains the definitive method for localizing the site of PEG attachment. By employing a combination of these powerful analytical tools, researchers and drug developers can ensure the quality, consistency, and efficacy of their PEGylated protein therapeutics.
References
A Head-to-Head Comparison of m-PEG24-Maleimide and SMCC as Crosslinking Agents
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the stability, efficacy, and immunogenicity of a bioconjugate. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: m-PEG24-Maleimide (a PEGylated linker) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a conventional non-PEGylated linker. We will delve into their mechanisms of action, comparative performance based on available data, and detailed experimental protocols to assist you in selecting the optimal reagent for your specific application.
Introduction to the Crosslinkers
m-PEG24-Maleimide is a monofunctional PEGylation reagent containing a maleimide group at one end of a 24-unit polyethylene glycol (PEG) chain, and a methyl group at the other end. The maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond. The long, hydrophilic PEG chain imparts several desirable properties to the resulting conjugate, including increased solubility, reduced aggregation, and decreased immunogenicity.[1]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group.[2] The NHS ester reacts with primary amines (like those in lysine residues) to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups.[2] The cyclohexane ring in its structure provides stability to the maleimide group.[2]
Mechanism of Action
Both crosslinkers utilize the highly efficient and specific reaction between a maleimide and a thiol group, which proceeds via a Michael addition to form a stable thioether linkage.[3] This reaction is most effective at a pH range of 6.5-7.5.
SMCC, being a heterobifunctional crosslinker, first reacts with a primary amine on one molecule through its NHS ester. This reaction is most efficient at a pH of 7-9. The resulting maleimide-activated molecule can then be purified and subsequently reacted with a thiol-containing molecule.
Signaling Pathway of Conjugation
The following diagram illustrates the two-step conjugation process using SMCC, starting with the reaction of the NHS ester with a primary amine, followed by the reaction of the maleimide with a sulfhydryl group.
Caption: Two-step reaction mechanism of SMCC crosslinker.
For m-PEG24-Maleimide, the process is a single-step reaction where the maleimide group directly reacts with a thiol on the target molecule.
Performance Comparison
While direct head-to-head quantitative comparisons in single studies are scarce, we can infer performance differences based on the properties of their constituent parts.
| Feature | m-PEG24-Maleimide | SMCC | Rationale / Reference |
| Solubility | High | Low (requires organic solvent) | The hydrophilic PEG chain in m-PEG24-Mal enhances aqueous solubility of the crosslinker and the resulting conjugate. SMCC is hydrophobic and needs to be dissolved in an organic solvent like DMSO or DMF before use. |
| Immunogenicity | Generally low | Can be immunogenic | The PEG chain is known to reduce the immunogenicity of the molecule it is attached to. The non-PEGylated SMCC linker can potentially elicit an immune response. |
| Stability of Conjugate | The thioether bond is stable, but the succinimide ring can undergo hydrolysis, which can further stabilize the linkage against retro-Michael reaction. | Similar to this compound, the thioether bond is stable but can be susceptible to retro-Michael reaction, especially in the presence of other thiols. The cyclohexane ring in SMCC provides some stability to the maleimide group before conjugation. | |
| Reaction Steps | Typically one-step (thiol reaction) | Two-step (amine reaction followed by thiol reaction) | This compound is a monofunctional reagent targeting thiols. SMCC is heterobifunctional, enabling the linking of two different molecules with different functional groups. |
| Flexibility | High | Relatively rigid | The long PEG chain provides significant flexibility, which can be advantageous in maintaining the biological activity of the conjugated molecules. The cyclohexane linker in SMCC is more rigid. |
| Homogeneity | Can produce more homogeneous conjugates | Can lead to heterogeneous products | When targeting a single cysteine, this compound can result in a more defined product. SMCC's reaction with multiple lysines can lead to a mixture of conjugates with varying drug-to-antibody ratios (DARs). |
Experimental Protocols
Protocol 1: Conjugation of a Protein with m-PEG24-Maleimide
This protocol describes a general procedure for labeling a thiol-containing protein with m-PEG24-Maleimide.
Materials:
-
Thiol-containing protein
-
m-PEG24-Maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
m-PEG24-Maleimide Preparation: Immediately before use, dissolve m-PEG24-Maleimide in the conjugation buffer to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG24-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a 2- to 10-fold molar excess of the quenching reagent over the initial amount of m-PEG24-Maleimide. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess m-PEG24-Maleimide and byproducts by SEC.
-
Characterization: Analyze the conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of labeling.
Protocol 2: Two-Step Conjugation of an Antibody with a Drug using SMCC
This protocol outlines the procedure for conjugating a drug to an antibody using SMCC.
Materials:
-
Antibody (containing primary amines)
-
Thiolated drug
-
SMCC
-
Anhydrous DMSO or DMF
-
Conjugation Buffer A: PBS, pH 7.2-8.0
-
Conjugation Buffer B: PBS, pH 6.5-7.0, with 1-5 mM EDTA
-
Desalting column
Procedure:
Step 1: Antibody Activation with SMCC
-
Antibody Preparation: Dissolve the antibody in Conjugation Buffer A to a concentration of 5-10 mg/mL.
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Activation Reaction: Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer B.
Step 2: Conjugation with Thiolated Drug
-
Drug Preparation: Dissolve the thiolated drug in Conjugation Buffer B.
-
Conjugation Reaction: Immediately add the thiolated drug to the maleimide-activated antibody solution. The molar ratio of drug to antibody should be optimized for the desired DAR.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the antibody-drug conjugate (ADC) using an appropriate method such as SEC or dialysis to remove unreacted drug and byproducts.
-
Characterization: Determine the DAR of the ADC using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
Experimental Workflow
The following diagram provides a high-level overview of a typical bioconjugation experiment.
Caption: A generalized workflow for a bioconjugation experiment.
Conclusion
The choice between m-PEG24-Maleimide and SMCC depends heavily on the specific requirements of the application.
Choose m-PEG24-Maleimide when:
-
High aqueous solubility of the final conjugate is desired.
-
Reducing the immunogenicity of the conjugate is a priority.
-
A flexible linker is needed to maintain the biological activity of the conjugated molecules.
-
A more homogeneous product is required.
Choose SMCC when:
-
A two-step conjugation strategy is necessary to link two different molecules.
-
A more rigid linker is acceptable or desired.
-
The hydrophobicity of the linker is not a concern.
For optimal results, it is always recommended to empirically test and optimize the conjugation conditions for each specific application. This guide provides a solid foundation for making an informed decision and for designing and executing successful bioconjugation experiments.
References
A Researcher's Guide to Purity Assessment of m-PEG24-Maleimide Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of m-PEG24-Maleimide (m-PEG24-Mal) conjugates is a critical step in the development of PEGylated therapeutics and other advanced biomaterials. The presence of unreacted starting materials, byproducts, or aggregates can significantly impact the efficacy, safety, and reproducibility of the final product. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of this compound conjugates, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound conjugates is typically assessed by a combination of chromatographic and spectrometric techniques. Each method offers distinct advantages and provides complementary information regarding the composition of the conjugate mixture. The choice of method depends on the specific purity attribute being investigated, such as the presence of free this compound, unconjugated biomolecule, or the degree of PEGylation.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Quantifies unreacted this compound, unconjugated biomolecule, and the conjugate. | High resolution and sensitivity, widely available. | May require derivatization for PEG detection without a chromophore; complex gradients may be needed. | >95%[1][2] |
| Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume (size). | Detects and quantifies aggregates, conjugate, and smaller unbound species. | Good for analyzing aggregation and high molecular weight impurities. | Lower resolution for species of similar size; may not separate free PEG from other small molecules effectively.[3][4] | >98% (monomer)[3] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the conjugate and identifies the presence of unconjugated species. | High sensitivity, rapid analysis, provides direct molecular weight information. | Can be less quantitative than HPLC; polydispersity of PEG can complicate spectra. | Confirms identity |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight information for each separated peak, confirming the identity of impurities. | High specificity and sensitivity; can identify unknown impurities. | More complex instrumentation and data analysis compared to HPLC with UV detection. | Confirms identity of peaks |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirms conjugation, and can quantify the degree of PEGylation. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to other methods, requires higher sample concentrations. | Confirms structure |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the key analytical techniques used in assessing the purity of this compound conjugates.
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to separate the this compound conjugate from unreacted starting materials based on differences in hydrophobicity.
-
Instrumentation: HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV detector, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at 220 nm (for peptide/protein backbone) and/or a wavelength specific to the conjugated molecule.
-
ELSD or CAD for detection of the PEG moiety, as it lacks a strong UV chromophore.
-
-
Sample Preparation: Dissolve the conjugate sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity of the conjugate is determined by calculating the percentage of the area of the main conjugate peak relative to the total peak area in the chromatogram.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This method separates molecules based on their size in solution and is particularly useful for detecting high molecular weight aggregates.
-
Instrumentation: HPLC system with a size-exclusion column (e.g., 300 Å pore size, 7.8 x 300 mm).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic elution).
-
Detection: UV detection at 280 nm (for proteins) and 220 nm.
-
Sample Preparation: Dilute the conjugate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is reported as the percentage of the main monomeric peak area relative to the total peak area, which includes any aggregate or fragment peaks.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This technique provides a rapid determination of the molecular weight of the conjugate and can identify the presence of unconjugated species.
-
Instrumentation: MALDI-TOF mass spectrometer.
-
Matrix: Sinapinic acid (for larger molecules) or α-cyano-4-hydroxycinnamic acid (CHCA) prepared in a solution of acetonitrile and 0.1% TFA in water.
-
Sample Preparation: Mix the conjugate sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate. Allow the mixture to air dry to form crystals.
-
Data Acquisition: Acquire mass spectra in positive ion linear or reflector mode, depending on the mass range and required resolution.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the molecular weights of the conjugate and any unconjugated protein or peptide. The presence and relative intensity of these peaks provide an assessment of purity.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the structural confirmation of the this compound conjugate and can be used to determine the degree of PEGylation.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or another appropriate deuterated solvent in which the conjugate is soluble.
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
The characteristic singlet of the PEG repeating units (-CH₂-CH₂-O-) is typically observed around 3.6 ppm.
-
The disappearance or significant reduction of the maleimide proton signals (around 6.7-6.9 ppm) confirms successful conjugation to a thiol-containing molecule.
-
By integrating the PEG signals relative to specific, well-resolved signals from the conjugated biomolecule, the degree of PEGylation can be calculated.
-
Conclusion
A comprehensive assessment of this compound conjugate purity requires a multi-faceted analytical approach. RP-HPLC and SEC-HPLC are workhorse techniques for quantifying impurities and aggregates, respectively. MALDI-TOF MS and LC-MS provide essential confirmation of molecular identity, while NMR spectroscopy offers detailed structural verification. For molecules lacking a UV chromophore, the use of universal detectors like CAD and ELSD is crucial for accurate quantitation. By employing a combination of these methods, researchers can ensure the quality, consistency, and reliability of their this compound conjugates for their intended applications.
References
- 1. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
A Comparative Guide to Thiol-Reactive PEGylation: Alternatives to m-PEG24-Maleimide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins and peptides, known as PEGylation, is a cornerstone strategy for improving their pharmacokinetic and pharmacodynamic properties. For decades, maleimide-based reagents, such as m-PEG24-Maleimide, have been the gold standard for thiol-reactive PEGylation due to their high specificity for cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential loss of efficacy and off-target effects. This guide provides a comprehensive comparison of emerging alternatives to conventional maleimides, offering enhanced stability and performance for the next generation of bioconjugates.
The Challenge with Conventional Maleimide Chemistry
The primary drawback of the traditional maleimide-thiol conjugation lies in the reversibility of the formed thiosuccinimide bond. In a biological milieu rich in thiols like glutathione, this linkage can undergo thiol exchange, where the PEG moiety is transferred from the target protein to other molecules. This instability can compromise the therapeutic efficacy and safety of the bioconjugate.
Below is a diagram illustrating the reversible Michael addition reaction and the subsequent thiol exchange that can occur with conventional maleimide conjugates.
Caption: Reaction pathway of conventional maleimide-thiol conjugation and its instability.
Performance Comparison of Thiol-Reactive PEGylation Reagents
Several innovative alternatives to conventional maleimides have been developed to address the issue of linkage instability. This section provides a quantitative comparison of their performance characteristics.
| Reagent Type | Reaction Rate with Thiols | Adduct Stability | Key Features & Advantages |
| m-PEG-Maleimide (Conventional) | Rapid (minutes to hours) | Susceptible to retro-Michael reaction and thiol exchange. Half-lives of conversion in the presence of glutathione can range from hours to days[1][2]. | High specificity for thiols at pH 6.5-7.5. |
| Next-Generation Maleimides (e.g., Dibromomaleimide) | Extremely rapid (disulfide bridging can be complete in < 20 minutes)[3] | The initial adduct can undergo rapid hydrolysis to a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions[3]. | Enables re-bridging of reduced disulfide bonds, maintaining protein tertiary structure[3]. |
| Self-Hydrolyzing Maleimides (e.g., N-Aryl Maleimides) | Rapid | Significantly more stable than N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring, preventing the retro-Michael reaction. Ring-opened products can have half-lives of over two years. | The hydrolysis to a stable form is intramolecularly catalyzed. |
| Thiazine-Forming Conjugates | Dependent on maleimide reactivity | The resulting thiazine structure is markedly more stable than the corresponding thiosuccinimide linker and is over 20 times less susceptible to glutathione adduct formation. | Forms a stereochemically defined and stable linker through rearrangement when a maleimide reacts with an N-terminal cysteine. |
| Phenyloxadiazole Sulfones | Highly reactive with cysteine residues. | Conjugates are significantly more stable in human plasma compared to maleimide conjugates and are resistant to thioether exchange. | Offers a "Thiol-Click" chemistry with high stability. |
| Vinyl Sulfones | Generally slower than maleimides, but can be rapid under optimized conditions. | Forms a stable, irreversible thioether bond that is not susceptible to retro-Michael reaction. | Stable in aqueous solution and not prone to hydrolysis at neutral pH. |
Experimental Protocols
To facilitate the objective comparison of these reagents, detailed experimental protocols for a standard conjugation reaction and a subsequent stability assessment are provided below.
Protocol 1: General Procedure for Protein PEGylation
This protocol describes a general method for conjugating a thiol-reactive PEG reagent to a protein containing a free cysteine residue.
Materials:
-
Protein with a single cysteine residue (e.g., 1 mg/mL in PBS)
-
Thiol-reactive PEG reagent (e.g., m-PEG24-Maleimide or alternative)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: If the cysteine residue is in a disulfide bond, reduce the protein with a 2-3 molar excess of TCEP for 30 minutes at room temperature.
-
Reagent Preparation: Dissolve the thiol-reactive PEG reagent in a small amount of an appropriate solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-10 molar excess of the PEG reagent to the protein solution. Gently mix and allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add a 2-fold molar excess of L-cysteine relative to the PEG reagent to quench any unreacted PEG reagent. Incubate for 15 minutes.
-
Purification: Purify the PEGylated protein from excess reagents using a size-exclusion chromatography column equilibrated with an appropriate buffer.
-
Analysis: Analyze the purified conjugate by SDS-PAGE and RP-HPLC to confirm conjugation and determine the degree of PEGylation.
Caption: Experimental workflow for protein PEGylation.
Protocol 2: In Vitro Stability Assessment (Thiol Challenge Assay)
This protocol is designed to evaluate the stability of the PEG-protein conjugate in the presence of a competing thiol, simulating the in vivo environment.
Materials:
-
Purified PEG-protein conjugate (e.g., 1 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) stock solution (e.g., 100 mM in PBS)
-
RP-HPLC system with a C4 or C18 column
Procedure:
-
Sample Preparation: Prepare two sets of samples: the PEG-protein conjugate in PBS, and the PEG-protein conjugate in PBS containing a high concentration of GSH (e.g., 5 mM).
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each sample and immediately analyze it or store it at -80°C for later analysis.
-
RP-HPLC Analysis: Analyze the samples by RP-HPLC to separate the intact conjugate from any deconjugated protein.
-
Data Analysis: Quantify the peak area of the intact conjugate at each time point. Plot the percentage of remaining intact conjugate against time to determine the rate of deconjugation and the half-life of the conjugate.
Caption: Workflow for the in vitro stability assessment of PEG-protein conjugates.
Reaction Mechanisms of Key Alternatives
Understanding the underlying reaction mechanisms is crucial for selecting the most appropriate PEGylation reagent for a specific application.
Next-Generation Maleimides: Disulfide Bridging
Dibromomaleimides react with the two thiols of a reduced disulfide bond in a sequential substitution reaction, re-forming a bridge and thus preserving the protein's native structure.
Caption: Disulfide bridging reaction with a dibromomaleimide-PEG reagent.
Self-Hydrolyzing Maleimides: Intramolecular Hydrolysis
N-aryl maleimides, after reacting with a thiol, undergo rapid intramolecular hydrolysis of the thiosuccinimide ring to form a stable succinamic acid derivative.
Caption: Stabilization of an N-aryl maleimide conjugate via hydrolysis.
Conclusion
The field of thiol-reactive PEGylation has evolved beyond conventional maleimides, offering a diverse toolkit of reagents with enhanced stability and unique functionalities. For applications requiring robust, long-lasting conjugates, next-generation maleimides, self-hydrolyzing maleimides, and phenyloxadiazole sulfones present compelling advantages over traditional approaches. The choice of the optimal reagent will depend on the specific requirements of the therapeutic molecule and the desired in vivo performance. By carefully considering the comparative data and employing rigorous experimental validation as outlined in this guide, researchers can develop more stable and effective bioconjugates for a wide range of therapeutic applications.
References
A Comparative Guide to the Biological Activity of Proteins After m-PEG24-Mal Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the in-vivo half-life, improve stability, and reduce the immunogenicity of proteins. Among the various PEGylation chemistries, methoxy PEG maleimide (m-PEG-Mal) reagents are frequently employed for site-specific conjugation to free sulfhydryl groups on cysteine residues. This guide provides an objective comparison of the biological activity of proteins after conjugation with m-PEG24-Mal, supported by experimental data and detailed protocols for relevant assays.
Impact of this compound Conjugation on Protein Bioactivity: A Balancing Act
The covalent attachment of an this compound moiety can influence a protein's biological activity in several ways. While the primary goal of PEGylation is to improve pharmacokinetics, a potential trade-off is a reduction in biological potency. This is often attributed to the "steric shielding" effect of the PEG chain, which can hinder the interaction of the protein with its target receptor or substrate. The degree of activity loss is dependent on several factors, including the size and structure of the PEG, the site of conjugation, and the nature of the protein itself.
Quantitative Analysis of Biological Activity
Quantifying the impact of this compound conjugation on protein activity is crucial for optimizing the design of PEGylated biotherapeutics. Below is a summary of the expected effects and a table presenting a case study on the stability of a PEGylated protein, a critical factor influencing its long-term activity.
| Parameter | Native Protein | This compound Conjugated Protein | Rationale for Change |
| Binding Affinity (KD) | Typically higher | Often lower (higher KD) | The PEG chain can sterically hinder the protein's binding interface, reducing its affinity for its target. |
| In Vitro Potency (IC50/EC50) | Generally lower | Often higher | A decrease in binding affinity directly translates to a need for higher concentrations to achieve the same biological effect. |
| Enzymatic Activity (kcat/Km) | Higher kcat, lower Km | Often lower kcat, higher Km | For enzymes, the PEG chain can impede substrate access to the active site and/or alter the enzyme's conformation. |
| In Vivo Half-life | Shorter | Significantly longer | Increased hydrodynamic volume reduces renal clearance and proteolytic degradation. |
Table 1: Comparative Stability of Maleimide-PEG vs. Mono-Sulfone-PEG Conjugated Hemoglobin
This table presents data on the stability of the linkage between PEG and the protein, which is a critical determinant of the conjugate's long-term biological activity in vivo. The thiosuccinimide bond formed by the reaction of a maleimide with a thiol is known to be susceptible to a retro-Michael reaction, leading to deconjugation.
| Conjugation Chemistry | % Intact Conjugate after 7 days in 1 mM Glutathione at 37°C |
| Maleimide-PEG | ~70%[1][2] |
| Mono-Sulfone-PEG | >95%[1] |
This data highlights the potential for in vivo instability of maleimide-based conjugates and the improved stability offered by alternative chemistries.
Alternatives to this compound Conjugation
The potential instability of the maleimide-thiol linkage has driven the development of alternative conjugation chemistries that form more stable bonds. These "next-generation" reagents aim to provide the benefits of PEGylation while minimizing the risk of in vivo drug release from the PEG carrier.
Table 2: Comparison of this compound with Alternative Thiol-Reactive Chemistries
| Feature | m-PEG-Maleimide | m-PEG-Mono-Sulfone | m-PEG-Julia-Kocienski-like Reagents |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) |
| Linkage Formed | Thiosuccinimide ether | Thioether | Stable C-S bond |
| Linkage Stability | Susceptible to retro-Michael reaction and thiol exchange in the presence of endogenous thiols like glutathione and albumin.[1][2] | Forms a more stable thioether bond that is significantly less prone to deconjugation. | Forms a highly stable conjugate with superior stability in human plasma compared to maleimide conjugates. |
| Reaction Conditions | pH 6.5-7.5 | Typically neutral pH | Broad buffer compatibility |
| Key Advantage | Widely used and well-established chemistry. | Enhanced in vivo stability, reducing potential for off-target effects from deconjugated PEG. | Rapid and highly stable conjugation. |
| Key Disadvantage | Potential for in vivo instability and "payload migration". | May have different reaction kinetics compared to maleimides. | Newer chemistry with less historical data compared to maleimides. |
Experimental Protocols
Accurate assessment of the biological activity and stability of PEGylated proteins is essential. Below are detailed protocols for key experimental assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Proteins
This protocol outlines a competitive ELISA for the quantification of PEGylated proteins.
Materials:
-
Microtiter plate pre-coated with an anti-PEG antibody
-
PEGylated protein standard
-
Biotinylated PEGylated protein
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the PEGylated protein standard in Assay Buffer. Dilute unknown samples in Assay Buffer.
-
Plate Loading: Add 50 µL of standard or sample to the appropriate wells.
-
Competitive Binding: Add 50 µL of biotinylated PEGylated protein to all wells (except blank).
-
Incubation: Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the wells and wash 3-5 times with Wash Buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Seal the plate and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the amount of PEGylated protein in the sample.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes a typical SPR experiment to determine the binding kinetics (kon, koff, KD) of a PEGylated protein to its target.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Ligand (the protein's binding partner)
-
Analyte (the native and PEGylated protein)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the ligand in immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the native and PEGylated protein (analyte) in running buffer.
-
Inject the analyte dilutions over the ligand-immobilized surface at a constant flow rate. This is the association phase.
-
Switch back to running buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
-
Surface Regeneration: Inject the regeneration solution to remove any remaining bound analyte.
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters of the native and PEGylated protein.
-
Visualizing the Impact of PEGylation
Diagrams can help to conceptualize the mechanisms behind the observed changes in biological activity upon PEGylation.
Conclusion
The conjugation of this compound to proteins is a powerful technique for improving their pharmacokinetic profiles. However, this modification can come at the cost of reduced biological activity due to steric hindrance and potential in vivo instability of the maleimide-thiol linkage. A thorough characterization of the PEGylated protein, including quantitative assessment of its bioactivity and stability, is paramount. For applications requiring high in vivo stability, alternative conjugation chemistries that form more robust linkages should be considered. The choice of PEGylation strategy should be guided by a careful balance of desired pharmacokinetic enhancements and the acceptable level of bioactivity retention for the specific therapeutic application.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
A Comparative Guide to m-PEG24-Mal Quality Control and Performance in Bioconjugation
For researchers, scientists, and professionals in drug development, the quality and performance of bioconjugation reagents are paramount. This guide provides an objective comparison of m-PEG24-Mal with alternative PEGylation reagents, supported by key quality control parameters and detailed experimental protocols.
Quality Control Parameters for this compound
Ensuring the quality of this compound is crucial for reproducible and effective bioconjugation. The following table summarizes the key quality control (QC) parameters and their typical specifications.
| Quality Control Parameter | Specification | Analytical Method | Purpose |
| Purity | >95% (typically >98%)[1] | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the percentage of the desired this compound and identify impurities. |
| Identity & Molecular Weight | ~1239.5 g/mol [1][2] | Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and mass of the molecule. |
| Appearance | White to off-white solid[3] | Visual Inspection | To ensure the product is free from discoloration or foreign matter. |
| Solubility | Soluble in aqueous buffers and common organic solvents (e.g., DMF, DMSO)[3] | Visual Inspection | To confirm that the reagent can be readily dissolved for use in reactions. |
| Maleimide Functionality | >90% | Titration with a known concentration of a thiol-containing compound (e.g., L-cysteine) followed by HPLC analysis or Ellman's Reagent Assay | To determine the percentage of active maleimide groups capable of reacting with thiols. |
| Moisture Content | Low (specific value may vary by manufacturer) | Karl Fischer Titration | To prevent hydrolysis of the maleimide group, which would render it inactive. |
Comparison with Alternative PEGylation Reagents
The choice of a PEGylation reagent depends on the target functional group on the biomolecule, the desired reaction conditions, and the stability of the resulting conjugate. The following table compares this compound with other common PEGylation reagents.
| Feature | m-PEG-Maleimide (e.g., this compound) | m-PEG-NHS Ester | m-PEG-Azide/Alkyne | m-PEG-Aldehyde |
| Target Functional Group | Thiol (-SH) on cysteine residues | Primary Amine (-NH₂) on lysine residues or N-terminus | Azide or Alkyne (introduced via genetic engineering or chemical modification) | Primary Amine (-NH₂) on N-terminus |
| Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 | Neutral | 5.5 - 7.0 (reductive amination) |
| Reaction Specificity | High for thiols at pH < 7.5 | Reacts with all accessible primary amines, leading to potential heterogeneity | Very high (bioorthogonal) | Preferential for N-terminus at lower pH |
| Bond Formed | Stable Thioether bond | Stable Amide bond | Stable Triazole ring | Stable secondary amine |
| Stability of Reagent | Maleimide group is susceptible to hydrolysis, especially at pH > 7.5 | NHS ester is highly susceptible to hydrolysis in aqueous solutions | Azide and alkyne groups are very stable | Aldehyde is relatively stable |
| Stability of Conjugate | Thioether bond can undergo retro-Michael reaction, especially in the presence of other thiols | Amide bond is very stable | Triazole ring is extremely stable | Secondary amine bond is very stable |
| Key Advantage | Site-specific conjugation to cysteine residues. | Well-established chemistry for targeting abundant lysine residues. | High specificity and efficiency ("Click Chemistry"). | Site-specific N-terminal conjugation. |
| Key Disadvantage | Potential for conjugate instability (retro-Michael reaction). | Can lead to a heterogeneous mixture of products with varying degrees of PEGylation. | Requires the presence of a non-native functional group (azide or alkyne). | Requires a reducing agent and may have slower reaction kinetics. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible results.
Protocol 1: Purity Determination of this compound by RP-HPLC
This protocol outlines a general procedure for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of all components.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol provides a general method for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional)
-
Mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in methanol or acetonitrile to a concentration of approximately 0.1 mg/mL. A small amount of formic acid (0.1%) can be added to aid ionization.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.
-
Compare the observed mass to the theoretical mass (~1239.5 Da).
-
Protocol 3: Maleimide Reactivity Assessment using Ellman's Reagent
This protocol determines the concentration of free thiol groups before and after reaction with this compound to assess its reactivity.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Thiol-containing standard (e.g., L-cysteine)
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution:
-
Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
-
Prepare Thiol Standard Curve:
-
Prepare a series of known concentrations of L-cysteine in the Reaction Buffer.
-
Add a small volume of the Ellman's Reagent Solution to each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm and create a standard curve.
-
-
Sample Measurement:
-
Measure the initial concentration of a thiol-containing sample (e.g., a cysteine-containing peptide) using the Ellman's assay.
-
React the thiol-containing sample with a known concentration of this compound.
-
After the reaction is complete, measure the concentration of remaining free thiols using the Ellman's assay.
-
-
Data Analysis:
-
The difference between the initial and final thiol concentrations indicates the amount of thiol that has reacted with the this compound, thus providing a measure of the maleimide's reactivity.
-
Visualizing Workflows and Relationships
Graphical representations of workflows and logical relationships can aid in understanding complex processes.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Comparison of common bioconjugation reaction mechanisms.
Caption: Quality control workflow for this compound.
References
In Vivo Stability of m-PEG24-Mal Conjugates: A Comparative Guide
For researchers and professionals in drug development, the stability of bioconjugates is a critical factor influencing therapeutic efficacy and safety. The m-PEG24-Mal (methoxy polyethylene glycol with a chain of 24 ethylene glycol units, functionalized with a maleimide group) conjugation strategy is widely employed for the site-specific attachment of PEG chains to thiol groups on proteins and peptides. However, the in vivo stability of the resulting thioether linkage has been a subject of considerable investigation. This guide provides an objective comparison of the in vivo stability of this compound conjugates with alternative conjugation chemistries, supported by experimental data and detailed protocols.
The Challenge of Maleimide Conjugate Instability
The conjugation of a maleimide group to a thiol, typically from a cysteine residue, occurs via a Michael addition reaction, forming a thiosuccinimide linkage. While this reaction is efficient and specific under mild conditions, the resulting covalent bond is susceptible to a retro-Michael reaction in a physiological environment.[1][2][3][4] This reversal of the conjugation reaction leads to the premature cleavage of the PEG chain from the biomolecule. Endogenous thiols, such as glutathione and albumin, can facilitate this deconjugation process, potentially leading to a loss of therapeutic effect and the generation of off-target effects.[1]
An alternative fate of the thiosuccinimide linkage is hydrolysis of the succinimide ring. This ring-opening event results in a more stable product that is resistant to the retro-Michael reaction. However, the rate of hydrolysis for conventional maleimide conjugates is often too slow to effectively prevent deconjugation in vivo.
Comparative In Vivo Stability Data
Several alternative conjugation chemistries have been developed to address the stability limitations of maleimide-based linkers. The following table summarizes quantitative data from comparative studies, highlighting the percentage of intact conjugate remaining after incubation in human plasma or in the presence of a competing thiol.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observations |
| Maleimide-based (Thioether) | ADC in human plasma | 7 days | ~50% | Significant degradation observed due to retro-Michael reaction. |
| Maleimide-based (Thioether) | Hemoglobin conjugate with 1 mM GSH | 7 days | <70% | Deconjugation is faster in the presence of competing thiols. |
| Mono-sulfone-PEG | Hemoglobin conjugate with 1 mM GSH | 7 days | >90% | Demonstrates significantly enhanced stability compared to maleimide-PEG. |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | Offers substantially improved plasma stability. |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | Provides a stable alternative to maleimide-based thioether bonds. |
| 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | NAC-conjugate with 10 mM GSH | >4 days | Trace amounts of exchange | Shows superior stability towards thiol exchange. |
Instability Mechanism: The Retro-Michael Reaction
The primary mechanism for the in vivo instability of maleimide conjugates is the retro-Michael reaction, which is essentially the reverse of the initial conjugation step. This process is often facilitated by the presence of other thiol-containing molecules in the biological environment.
Caption: The retro-Michael reaction leading to the deconjugation of m-PEG-Mal conjugates in vivo.
Experimental Protocols for Stability Assessment
To evaluate and compare the in vivo stability of bioconjugates, standardized experimental protocols are essential. The following are outlines of key methods cited in the literature.
In Vitro Plasma Stability Assay
Objective: To assess the stability of a bioconjugate in human plasma over time.
Protocol:
-
Preparation: The test bioconjugate is incubated in human plasma at a defined concentration at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: The reaction is quenched, and the plasma proteins may be precipitated.
-
Analysis: The amount of intact bioconjugate remaining at each time point is quantified using techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Size-Exclusion Chromatography (SEC)
-
-
Data Interpretation: The percentage of intact conjugate is plotted against time to determine the stability profile and calculate the half-life.
Glutathione (GSH) Challenge Assay
Objective: To determine the stability of a bioconjugate in the presence of a high concentration of a competing thiol.
Protocol:
-
Incubation: The bioconjugate is incubated in a buffered solution (e.g., PBS, pH 7.4) containing a molar excess of reduced glutathione (GSH), typically in the millimolar range, at 37°C.
-
Time Course: Samples are collected at multiple time intervals.
-
Analysis: The degradation of the parent conjugate and the formation of the GSH-exchanged product are monitored by HPLC or LC-MS.
-
Calculation: The percentage of the intact conjugate is calculated relative to the initial time point (T=0).
In Vivo Stability Assessment in Animal Models
Objective: To evaluate the pharmacokinetic profile and stability of a bioconjugate in a living organism.
Protocol:
-
Administration: The bioconjugate is administered to an appropriate animal model (e.g., mouse, rat) via a relevant route (e.g., intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Plasma Isolation: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the intact bioconjugate in the plasma samples is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Conclusion
While this compound conjugation is a widely used and effective method for PEGylation, the potential for in vivo instability of the resulting thioether bond via a retro-Michael reaction is a significant consideration. For therapeutic applications requiring long-term stability, alternative conjugation chemistries such as those based on mono-sulfones or thiol-ene reactions may offer superior performance. The choice of conjugation strategy should be guided by the specific requirements of the therapeutic application, with careful evaluation of in vivo stability using robust experimental protocols.
References
Safety Operating Guide
Navigating the Safe Disposal of m-PEG24-Mal: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like m-PEG24-Mal (m-PEG24-Maleimide) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
This compound is a bifunctional molecule combining a polyethylene glycol (PEG) chain with a reactive maleimide group. While polyethylene glycol itself is generally considered non-hazardous and biodegradable, the maleimide functional group is classified as hazardous, requiring stringent disposal protocols.[1][2] Therefore, this compound must be handled and disposed of as a hazardous chemical waste.
Key Safety and Disposal Information
The following table summarizes crucial safety and disposal parameters for this compound, based on data for its constituent parts.
| Parameter | Guideline | Source |
| Hazard Classification | Hazardous Waste. The maleimide group can cause severe skin burns, eye damage, and may be fatal if swallowed. | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. | |
| Spill Management | In case of a spill, avoid creating dust. Wear appropriate PPE, absorb the spill with an inert material, and collect it in a sealed container for hazardous waste disposal. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Primary Disposal Method | Licensed hazardous waste disposal contractor. | |
| "Do Not" Directives | Do not pour down the drain or flush down the toilet. Do not dispose of in regular trash. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, reaction residues, and contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be collected in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be securely sealed to prevent leaks or spills, and be stored in a designated hazardous waste accumulation area.
3. Labeling of Hazardous Waste:
-
The hazardous waste container must be labeled in accordance with local and national regulations. At a minimum, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "m-PEG24-Maleimide"
-
The associated hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Arranging for Disposal:
-
Disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. They will have established procedures and approved vendors for this purpose.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guide for Handling m-PEG24-Maleimide
For researchers, scientists, and drug development professionals, the safe and effective handling of reagents is paramount. This guide provides immediate, essential safety and logistical information for m-PEG24-Maleimide, a valuable tool in bioconjugation. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your experimental outcomes.
I. Personal Protective Equipment (PPE)
When handling m-PEG24-Maleimide in its solid form or in solution, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is mandatory:
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact. For direct handling of the solid, consider double-gloving. |
| Eyes | Safety goggles | Provides a seal around the eyes to protect against splashes and airborne particles. |
| Face | Face shield | To be worn in addition to safety goggles, especially when there is a significant risk of splashing. |
| Body | Laboratory coat | A full-length, buttoned lab coat is required to protect skin and clothing from contamination. |
| Respiratory | Dust mask or respirator | Recommended when handling the solid powder to avoid inhalation. All handling of the solid should ideally be performed in a chemical fume hood. |
II. Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of m-PEG24-Maleimide from receipt to the initiation of an experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order specifications.
-
Transport the sealed container to the designated storage area.
-
Store the container upright in a cool, dark, and dry place at -20°C.[1]
2. Preparation for Use:
-
Before opening, allow the container of solid m-PEG24-Maleimide to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the maleimide group.[2]
-
All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Carefully weigh the required amount of m-PEG24-Maleimide.
-
Prepare a stock solution by dissolving the powder in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3]
3. Experimental Workflow:
The following diagram illustrates the general workflow for a bioconjugation experiment using m-PEG24-Maleimide.
III. Disposal Plan
Proper segregation and disposal of chemical waste are imperative to prevent environmental contamination and adhere to regulatory standards.
1. Deactivation of Maleimide Waste: It is best practice to deactivate the reactive maleimide group before disposal.[4] This can be achieved by reacting it with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: In a designated chemical waste container, add the m-PEG24-Maleimide waste solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure the complete reaction of the maleimide group.
2. Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (Unused Powder) | Dispose of as hazardous chemical waste. If the original container is open, place it in a secondary, sealable container. |
| Liquid Waste (Deactivated Solution) | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "m-PEG24-Maleimide waste, deactivated with β-mercaptoethanol"). Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
IV. Experimental Protocol: Protein Labeling with m-PEG24-Maleimide
This protocol describes the conjugation of m-PEG24-Maleimide to a protein containing free cysteine residues.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
m-PEG24-Maleimide
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES or Tris buffer, pH 7.0-7.5. All buffers should be degassed.
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous DMSO or DMF
-
Quenching Solution (optional): 1 M β-mercaptoethanol or cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's disulfide bonds need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 20-30 minutes.
-
-
m-PEG24-Maleimide Preparation:
-
Allow the vial of m-PEG24-Maleimide to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of m-PEG24-Maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the m-PEG24-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the PEG reagent to the protein.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as β-mercaptoethanol or cysteine can be added to a final concentration of 10-20 mM to react with any excess maleimide.
-
-
Purification:
-
Remove the excess, unreacted m-PEG24-Maleimide and other reaction components using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Disclaimer: This guide is intended for informational purposes for research use only. Always consult the specific Safety Data Sheet (SDS) for m-PEG24-Maleimide and your institution's safety protocols before handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
